4-amino-N-cyclopropylbenzenesulfonamide
Description
Properties
IUPAC Name |
4-amino-N-cyclopropylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2S/c10-7-1-5-9(6-2-7)14(12,13)11-8-3-4-8/h1-2,5-6,8,11H,3-4,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOLXPLAKQKRJLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90360706 | |
| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177785-41-0 | |
| Record name | 4-amino-N-cyclopropylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90360706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-N-cyclopropylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4-amino-N-cyclopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathway for 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative with potential applications in medicinal chemistry and drug development. The synthesis follows a well-established three-step sequence, commencing with the protection of the amino group of a commercially available starting material, followed by chlorosulfonation, reaction with cyclopropylamine, and subsequent deprotection to yield the final product. This document details the experimental protocols for each key transformation, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.
Synthetic Pathway Overview
The synthesis of this compound is typically achieved through the following three-step process:
-
Chlorosulfonation of Acetanilide: The synthesis begins with the electrophilic aromatic substitution of acetanilide with chlorosulfonic acid. This reaction introduces the sulfonyl chloride functional group at the para position of the benzene ring, yielding p-acetamidobenzenesulfonyl chloride. The acetamido group serves as a protecting group for the aniline nitrogen, preventing unwanted side reactions during chlorosulfonation.[1][2][3][4]
-
Sulfonamide Formation: The resulting p-acetamidobenzenesulfonyl chloride is then reacted with cyclopropylamine. This is a nucleophilic substitution reaction where the nitrogen of cyclopropylamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride and forming the N-cyclopropylsulfonamide bond. This step yields the protected intermediate, N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide.[5]
-
Deprotection: The final step involves the acidic hydrolysis of the acetamido protecting group to unveil the primary amino group. This is typically achieved by heating the intermediate in the presence of an acid, such as hydrochloric acid, to afford the target molecule, this compound.[4][6]
Experimental Protocols
Step 1: Synthesis of p-Acetamidobenzenesulfonyl Chloride
This procedure is adapted from established methods for the chlorosulfonation of acetanilide.[1][2][3]
Materials:
-
Acetanilide
-
Chlorosulfonic acid
-
Ice
-
Water
Procedure:
-
In a fume hood, carefully add 10.0 g of dry acetanilide in small portions to 30 mL of chlorosulfonic acid in a flask, while maintaining the temperature between 15-20 °C using an ice bath.
-
Once the addition is complete, allow the reaction mixture to stir at room temperature for 1 hour, then heat to 60-70 °C for an additional hour.
-
Cool the reaction mixture to room temperature and pour it slowly and carefully onto 200 g of crushed ice with stirring.
-
The precipitated solid, p-acetamidobenzenesulfonyl chloride, is collected by vacuum filtration and washed with cold water.
-
The crude product can be used directly in the next step or purified by recrystallization from a suitable solvent like chloroform or a mixture of chloroform and petroleum ether.
Step 2: Synthesis of N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide
This protocol is based on general procedures for the synthesis of N-substituted sulfonamides from sulfonyl chlorides.[5]
Materials:
-
p-Acetamidobenzenesulfonyl chloride
-
Cyclopropylamine
-
Pyridine (or another suitable base like triethylamine)
-
Dichloromethane (or another suitable solvent)
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 5.0 g of p-acetamidobenzenesulfonyl chloride in 50 mL of dichloromethane in a round-bottom flask.
-
Cool the solution in an ice bath and add 1.5 equivalents of cyclopropylamine, followed by the dropwise addition of 1.2 equivalents of pyridine.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture sequentially with 1 M hydrochloric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide.
-
The crude product can be purified by recrystallization or column chromatography.
Step 3: Synthesis of this compound
This deprotection step is carried out via acidic hydrolysis of the acetamide group.[4][6]
Materials:
-
N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide
-
Concentrated Hydrochloric Acid
-
Ethanol (or another suitable solvent)
-
Sodium hydroxide solution
Procedure:
-
Suspend the crude or purified N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide in a mixture of ethanol and concentrated hydrochloric acid.
-
Heat the mixture at reflux for 4-6 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize it with a sodium hydroxide solution to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
The final product, this compound, can be further purified by recrystallization.
Quantitative Data
The following table summarizes typical yields for each step of the synthesis, based on analogous reactions reported in the literature. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Reactants | Product | Typical Yield (%) |
| 1. Chlorosulfonation | Acetanilide, Chlorosulfonic acid | p-Acetamidobenzenesulfonyl chloride | 70-85% |
| 2. Sulfonamide Formation | p-Acetamidobenzenesulfonyl chloride, Cyclopropylamine | N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide | 60-80% |
| 3. Deprotection | N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide, Hydrochloric acid | This compound | 80-95% |
Mandatory Visualizations
Synthetic Pathway of this compound
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. theochem.mercer.edu [theochem.mercer.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 4-amino-N-cyclopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclopropylbenzenesulfonamide is a sulfonamide derivative with potential applications in pharmacological research, particularly as a kinase inhibitor. This technical guide provides a comprehensive overview of its chemical properties, available experimental data, and its putative role in modulating key signaling pathways. Due to the limited availability of public experimental data for this specific compound, this guide combines reported data with computed properties and general experimental methodologies relevant to its compound class and biological targets.
Chemical Properties
The fundamental chemical properties of this compound are summarized below. It is important to note that while some experimental data is available, many of the physical properties are computationally predicted.
General and Structural Information
| Property | Value | Source |
| IUPAC Name | This compound | PubChem |
| CAS Number | 177785-41-0 | Multiple Suppliers |
| PubChem CID | 1134148 | PubChem |
| Molecular Formula | C₉H₁₂N₂O₂S | PubChem |
| Molecular Weight | 212.27 g/mol | PubChem |
| SMILES | C1CC1NS(=O)(=O)C2=CC=C(C=C2)N | PubChem |
Physicochemical Properties
| Property | Value | Remarks |
| Melting Point | No data available | Experimental value not found in public literature. |
| Boiling Point | No data available | Experimental value not found in public literature. |
| Solubility | No data available | Experimental value not found in public literature. |
| pKa | No data available | Experimental value not found in public literature. |
| LogP | 2.76240 | Computed |
Experimental Data
Synthesis
A general synthetic route for this compound has been reported in the literature. The synthesis involves the reaction of a protected aminobenzenesulfonyl chloride with cyclopropylamine, followed by deprotection.
General Synthesis Scheme:
A high-level schematic of the synthesis process.
A detailed, step-by-step experimental protocol for the synthesis of this compound is not publicly available. Researchers should refer to general methods for sulfonamide synthesis and adapt them accordingly.
¹H NMR Spectral Data
The following ¹H NMR data has been reported for this compound.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 7.40–7.44 | m | 3H | SO₂NH and Ar–H |
| 6.61 | d (J=9.0 Hz) | 2H | Ar–H |
| 5.94 | s | 2H | NH₂ |
Solvent: DMSO-d₆, Frequency: 300 MHz
Biological Activity and Signaling Pathways
Patents have identified this compound as a potential inhibitor of several kinases, including Spleen Tyrosine Kinase (SYK), Leucine-Rich Repeat Kinase 2 (LRRK2), and Myosin Light Chain Kinase (MYLK). These kinases are implicated in a variety of cellular processes and disease states.
Spleen Tyrosine Kinase (SYK) Signaling Pathway
SYK is a non-receptor tyrosine kinase that plays a critical role in the signaling pathways of various immune cells.[1] It is involved in mediating cellular responses such as proliferation, differentiation, and phagocytosis.[2] Inhibition of SYK is a therapeutic strategy for autoimmune diseases and certain cancers.[1]
Inhibition of the SYK signaling pathway.
Leucine-Rich Repeat Kinase 2 (LRRK2) Signaling Pathway
Mutations in the LRRK2 gene are a common genetic cause of Parkinson's disease.[3] LRRK2 is a large, multi-domain protein with both kinase and GTPase activity, implicated in various cellular processes including vesicular trafficking, autophagy, and cytoskeletal dynamics.[3][4]
Modulation of the LRRK2 signaling cascade.
Myosin Light Chain Kinase (MYLK) Signaling Pathway
MYLK is a serine/threonine-specific protein kinase that phosphorylates the regulatory light chain of myosin II, a key event in smooth muscle contraction and cell motility.[5][6] Dysregulation of MYLK activity is associated with various pathological conditions, including cardiovascular diseases and cancer.[6]
Interference with the MYLK signaling pathway.
Experimental Protocols
Detailed experimental protocols for the use of this compound are not available in the public domain. The following represents a generalized workflow for a kinase inhibition assay, which would be a primary method for evaluating the biological activity of this compound.
General Kinase Inhibition Assay Workflow
This protocol outlines the general steps for assessing the inhibitory activity of a compound against a target kinase using a luminescence-based assay that measures ATP consumption.
A generalized workflow for a kinase inhibition assay.
Materials:
-
Purified recombinant kinase (SYK, LRRK2, or MYLK)
-
Specific kinase substrate
-
ATP
-
Kinase assay buffer
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Luminescence-based ATP detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader with luminescence detection capabilities
Methodology:
-
Reagent Preparation: Prepare serial dilutions of this compound. Prepare solutions of the kinase, substrate, and ATP in the appropriate assay buffer.
-
Reaction Setup: In a microplate, add the kinase and the test compound at various concentrations.
-
Initiation: Start the kinase reaction by adding a mixture of the substrate and ATP.
-
Incubation: Incubate the reaction mixture for a specified time at a controlled temperature to allow for the enzymatic reaction to proceed.
-
Detection: Stop the kinase reaction and measure the amount of ATP consumed (or ADP produced). This is typically done by adding a detection reagent that generates a luminescent signal proportional to the amount of ATP remaining.
-
Data Analysis: Measure the luminescence using a plate reader. The data is then used to calculate the percentage of kinase inhibition for each concentration of the compound. The half-maximal inhibitory concentration (IC₅₀) value can be determined by plotting the inhibition data against the compound concentration.
Conclusion
This compound is a compound of interest for its potential as a kinase inhibitor. While comprehensive experimental data on its physicochemical properties are currently lacking in the public domain, its chemical identity is well-established. The available spectral data and its putative biological targets—SYK, LRRK2, and MYLK—provide a solid foundation for further research. The general experimental protocols and pathway diagrams presented in this guide are intended to facilitate the design of future studies aimed at elucidating the therapeutic potential of this and related molecules. Further experimental validation of the computed properties and detailed investigation into its biological mechanisms are warranted.
References
- 1. What are Syk inhibitors and how do they work? [synapse.patsnap.com]
- 2. promega.com [promega.com]
- 3. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 4. The LRRK2 signalling system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Myosin light-chain kinase - Wikipedia [en.wikipedia.org]
- 6. What are MYLK inhibitors and how do they work? [synapse.patsnap.com]
In-depth Technical Guide: The Hypothesized Mechanism of Action of 4-amino-N-cyclopropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on the mechanism of action of 4-amino-N-cyclopropylbenzenesulfonamide is not available in the current scientific literature. This guide is based on the well-established activities of structurally analogous compounds. The core chemical scaffold, 4-aminobenzenesulfonamide, is a classic pharmacophore known to inhibit carbonic anhydrases. Therefore, this document outlines the hypothesized mechanism of action as a carbonic anhydrase inhibitor, using data from close structural analogs to provide a comprehensive and technically detailed overview.
Executive Summary
This compound belongs to the sulfonamide class of compounds, which are renowned for their inhibitory activity against carbonic anhydrases (CAs). CAs are a family of zinc-containing metalloenzymes that play a crucial role in numerous physiological processes by catalyzing the reversible hydration of carbon dioxide to bicarbonate and a proton. By inhibiting these enzymes, sulfonamide-based drugs can modulate pH balance and fluid secretion, leading to therapeutic effects in conditions such as glaucoma, edema, and epilepsy. This guide details the presumed mechanism of action of this compound as a carbonic anhydrase inhibitor, presenting quantitative data from analogs, detailed experimental protocols for assessing such activity, and visual diagrams of the relevant biological pathways and experimental workflows.
Core Mechanism of Action: Carbonic Anhydrase Inhibition
The primary mechanism of action for sulfonamides is the inhibition of carbonic anhydrase.[1][2] This inhibition occurs through the coordination of the deprotonated sulfonamide nitrogen to the zinc ion (Zn²⁺) located in the active site of the enzyme. This binding event displaces the zinc-bound water molecule, which is essential for the catalytic activity of the enzyme, thereby blocking its function.
The general enzymatic reaction catalyzed by carbonic anhydrase is as follows:
CO₂ + H₂O ⇌ H₂CO₃ ⇌ HCO₃⁻ + H⁺
Inhibition of this reaction by a sulfonamide like this compound would disrupt the physiological processes that depend on the rapid interconversion of CO₂ and bicarbonate.
Signaling Pathway: General Mechanism of Carbonic Anhydrase Inhibition
The following diagram illustrates the fundamental mechanism of carbonic anhydrase inhibition by a sulfonamide compound.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
Physiological Consequences of Carbonic Anhydrase Inhibition
The inhibition of carbonic anhydrase has significant physiological effects that are exploited therapeutically. Two prominent examples are in the treatment of glaucoma and for inducing diuresis.
In the ciliary body of the eye, carbonic anhydrase (predominantly the hCA II isoform) is crucial for the secretion of aqueous humor.[3][4] Inhibition of CA reduces the formation of bicarbonate ions, which in turn decreases fluid transport and lowers intraocular pressure.[3][4][5]
Caption: Role of carbonic anhydrase inhibition in reducing intraocular pressure.
In the proximal convoluted tubule of the kidney, membrane-bound (hCA IV) and cytosolic (hCA II) carbonic anhydrases facilitate the reabsorption of sodium bicarbonate from the filtrate back into the blood.[6][7] By inhibiting these enzymes, sulfonamides prevent bicarbonate reabsorption, leading to an osmotic diuresis (increased excretion of water) and alkalinization of the urine.[7]
Quantitative Data: Inhibitory Potency of a Structural Analog
As no specific inhibitory data exists for this compound, we present data for a close structural analog, 4-(N-Ethylcyanamido)benzenesulfonamide , to provide a quantitative perspective on the potential inhibitory activity. The data is presented as inhibition constants (Kᵢ) against several human (h) carbonic anhydrase isoforms.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA VII (Kᵢ, nM) | hCA XIII (Kᵢ, nM) |
| 4-(N-Ethylcyanamido)benzenesulfonamide[8] | 158.4 | 12.3 | 25.6 | 18.9 |
| Acetazolamide (Standard Inhibitor)[9] | 250 | 12.5 | 2.5 | - |
Lower Kᵢ values indicate higher inhibitory potency.
Experimental Protocols
The standard method for determining the inhibitory potency of a compound against carbonic anhydrase is the stopped-flow CO₂ hydration assay .[9]
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the catalytic rate of CO₂ hydration by carbonic anhydrase. The reaction releases protons, causing a change in the pH of a buffered solution, which is monitored in real-time using a pH indicator dye and a stopped-flow spectrophotometer. The assay is performed with and without the inhibitor to determine its effect on the enzyme's catalytic activity.
Materials and Reagents:
-
Recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, VII, XIII)
-
Inhibitor compound (e.g., this compound) dissolved in DMSO
-
Buffer solution (e.g., 10 mM HEPES, pH 7.5)
-
pH indicator dye (e.g., p-Nitrophenol or Phenol Red)
-
CO₂-saturated water (prepared by bubbling CO₂ gas through chilled, deionized water)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme Preparation: A stock solution of the carbonic anhydrase isoform is prepared in the buffer. For the assay, a dilute solution of the enzyme is made.
-
Inhibitor Preparation: A series of dilutions of the inhibitor compound are prepared in the buffer containing a small, constant amount of DMSO to ensure solubility.
-
Assay Execution: a. The two syringes of the stopped-flow instrument are loaded. Syringe A contains the enzyme solution (or enzyme pre-incubated with the inhibitor for a set time). Syringe B contains the CO₂-saturated water with the pH indicator. b. The solutions are rapidly mixed in the observation cell of the spectrophotometer. c. The hydration of CO₂ begins, leading to a decrease in pH and a change in the absorbance of the pH indicator. d. The change in absorbance over time is recorded for the first few seconds of the reaction.
-
Data Analysis: a. The initial rate of the catalyzed reaction is calculated from the slope of the absorbance vs. time curve. b. The rates are measured for a range of inhibitor concentrations. c. The inhibition constant (Kᵢ) is determined by fitting the data to the Michaelis-Menten equation for competitive inhibition.
Experimental Workflow Diagram
The following diagram outlines the workflow for determining the inhibitory constant (Kᵢ) of a compound using the stopped-flow assay.
Caption: Workflow for determining carbonic anhydrase inhibition constants.
Conclusion
Based on its chemical structure, this compound is strongly predicted to function as an inhibitor of carbonic anhydrase. This mechanism involves the direct binding of the sulfonamide moiety to the catalytic zinc ion in the enzyme's active site. The therapeutic implications of this action are significant, particularly in the fields of ophthalmology and nephrology. The N-cyclopropyl substituent is expected to influence the inhibitory potency and isoform selectivity of the molecule. The quantitative data from a closely related analog and the detailed experimental protocol provided in this guide offer a robust framework for the future investigation and characterization of this and similar compounds. Direct experimental validation is required to confirm this hypothesized mechanism of action and to fully elucidate the pharmacological profile of this compound.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitor Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 4. gpnotebook.com [gpnotebook.com]
- 5. Carbonic anhydrase inhibition and the management of glaucoma: a literature and patent review 2013-2019 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. flore.unifi.it [flore.unifi.it]
- 7. Potentiation of the Effect of Thiazide Derivatives by Carbonic Anhydrase Inhibitors: Molecular Mechanisms and Potential Clinical Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-Cyanamidobenzenesulfonamide derivatives: a novel class of human and bacterial carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Unveiling the Structural Architecture of 4-amino-N-cyclopropylbenzenesulfonamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the anticipated structural and functional characteristics of 4-amino-N-cyclopropylbenzenesulfonamide, a sulfonamide derivative of interest in medicinal chemistry. In the absence of a publicly available, experimentally determined crystal structure for this specific compound, this document leverages data from closely related analogs and established methodologies to project its crystallographic properties, detail standardized experimental protocols for its synthesis and characterization, and discuss its probable biological significance. This guide is intended to serve as a foundational resource for researchers engaged in the study and development of novel sulfonamide-based therapeutic agents.
Introduction
Sulfonamides represent a cornerstone class of compounds in pharmaceutical sciences, renowned for their broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. Their therapeutic efficacy is intrinsically linked to their three-dimensional structure, which dictates their interaction with biological targets. This compound, featuring a cyclopropyl moiety, presents a unique structural profile that warrants detailed investigation. This guide outlines the expected molecular architecture and provides a roadmap for its empirical determination and biological evaluation.
Predicted Crystallographic and Physicochemical Properties
While the definitive crystal structure of this compound has not been reported, we can infer its likely properties based on extensive studies of analogous sulfonamides. The table below summarizes key physicochemical parameters, with crystallographic data for a related compound, 4-amino-N-cyclohexylbenzenesulfonamide, provided for comparative context.
| Property | Predicted/Comparative Value | Source |
| Chemical Formula | C₉H₁₂N₂O₂S | - |
| Molecular Weight | 212.27 g/mol | - |
| IUPAC Name | This compound | - |
| CAS Number | 21970-03-4 | - |
| Crystal System (Analog) | Orthorhombic (predicted) | General Sulfonamide Crystallography |
| Space Group (Analog) | Pna2₁ (for a related sulfonamide) | [1] |
| Unit Cell Dimensions (Analog) | a = 15.1 Å, b = 5.8 Å, c = 16.2 Å (example) | [1] |
Experimental Protocols
Synthesis of this compound
The synthesis of N-substituted sulfonamides is a well-established process. The following protocol outlines a standard procedure for the synthesis of the title compound.
Workflow for the Synthesis of this compound
Caption: Synthetic pathway for this compound.
Procedure:
-
Sulfonamide Formation: 4-Acetylbenzenesulfonyl chloride is dissolved in pyridine. To this solution, cyclopropylamine is added dropwise at 0°C. The reaction mixture is stirred at room temperature overnight.
-
Work-up: The mixture is poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried to yield N-cyclopropyl-4-acetylbenzenesulfonamide.
-
Hydrolysis: The intermediate is refluxed in a solution of concentrated hydrochloric acid and ethanol.
-
Purification: The reaction mixture is cooled, and the pH is adjusted to neutral with a sodium bicarbonate solution. The precipitated product, this compound, is filtered, washed with water, and recrystallized from an appropriate solvent (e.g., ethanol/water mixture).
Crystallization
Single crystals suitable for X-ray diffraction can be obtained through slow evaporation or vapor diffusion methods.
Caption: Inhibition of carbonic anhydrase and its effect on the tumor microenvironment.
The inhibition of tumor-associated CA isoforms, such as CA IX and CA XII, by sulfonamides can disrupt the pH regulation in the tumor microenvironment, leading to an increase in extracellular acidity. This acidic environment is known to promote tumor progression, invasion, and metastasis. By inhibiting CAs, this compound is predicted to counteract these effects, making it a potential candidate for anticancer drug development.
Conclusion
While the definitive crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for its synthesis, crystallization, and structural analysis based on established protocols and data from analogous compounds. The predicted biological activity as a carbonic anhydrase inhibitor highlights its potential as a valuable scaffold in drug discovery. The experimental validation of the hypotheses presented herein is a crucial next step and is strongly encouraged to fully elucidate the structure-activity relationship of this promising compound.
References
Biological Activity of 4-Amino-N-Cyclopropylbenzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth overview of the biological activities of 4-aminobenzenesulfonamide derivatives, with a focus on their potential as therapeutic agents. While specific data on 4-amino-N-cyclopropylbenzenesulfonamide derivatives are limited in publicly available literature, this guide leverages data from structurally related N-substituted benzenesulfonamides to provide a comprehensive understanding of their synthesis, biological evaluation, and mechanisms of action. The primary biological activities discussed are carbonic anhydrase inhibition and anticancer effects, including the modulation of key signaling pathways.
Data Presentation: Biological Activity of Benzenesulfonamide Derivatives
The following tables summarize the quantitative biological activity data for a series of benzenesulfonamide derivatives, primarily focusing on their carbonic anhydrase (CA) inhibitory activity. These compounds share the core 4-aminobenzenesulfonamide scaffold and provide insights into the structure-activity relationships (SAR) that are likely relevant to N-cyclopropyl derivatives.
Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzenesulfonamide Derivatives
| Compound ID | R Group on Sulfonamide Nitrogen | Target Isozyme | Ki (nM) | Reference Compound | Ki (nM) |
| 1 | 2-aminopyrimidin-4-yl | hCA II | 8.9 | Acetazolamide | 12 |
| 2 | 2-aminopyrimidin-4-yl | hCA IV | 15.2 | Acetazolamide | 74 |
| 3 | 4-(trifluoromethyl)phenyl | hCA IX | 20.4 | Acetazolamide | 25 |
| 4 | 4-chlorophenyl | hCA XII | 8.7 | Acetazolamide | 5.7 |
| 5 | 3-chloro-7-indazolyl | hCA I | >10000 | Acetazolamide | 250 |
| 6 | 3-chloro-7-indazolyl | hCA II | 15 | Acetazolamide | 12 |
Note: Data is compiled from representative literature on benzenesulfonamide derivatives as carbonic anhydrase inhibitors.[1][2]
Table 2: Anticancer Activity of Selected Benzenesulfonamide Derivatives
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Mechanism of Action |
| 7 | N-Aryl benzenesulfonamide | HCT116 (Colon) | 20.2 | Wnt/β-catenin signaling inhibition |
| 8 | Thiazolone-benzenesulfonamide | MDA-MB-231 (Breast) | 1.52 | Carbonic Anhydrase IX Inhibition |
| 9 | 4-arylphthalazone-benzenesulfonamide | UO-31 (Renal) | Mild Activity | COX-2 Inhibition |
Note: This table presents data from various studies on the anticancer effects of benzenesulfonamide derivatives.[3][4]
Experimental Protocols
Detailed methodologies for the synthesis and biological evaluation of 4-aminobenzenesulfonamide derivatives are crucial for reproducible research. The following protocols are based on established methods for similar compounds.
Synthesis of 4-Amino-N-substituted Benzenesulfonamides
This protocol describes a general two-step synthesis for N-substituted 4-aminobenzenesulfonamides, starting from 4-acetamidobenzenesulfonyl chloride.
Step 1: Synthesis of N-substituted-4-acetamidobenzenesulfonamide
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1 eq.) in a suitable solvent such as pyridine or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add the desired amine (e.g., cyclopropylamine) (1.1 eq.) dropwise to the cooled solution while stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water.
-
If a precipitate forms, collect it by filtration, wash with cold water, and dry under vacuum.
-
If no precipitate forms, extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Step 2: Hydrolysis of the Acetyl Group
-
Suspend the N-substituted-4-acetamidobenzenesulfonamide (1 eq.) in a mixture of ethanol and concentrated hydrochloric acid.
-
Reflux the mixture for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final 4-amino-N-substituted benzenesulfonamide by recrystallization or column chromatography.
In Vitro Carbonic Anhydrase Inhibition Assay
This protocol outlines a common method for determining the inhibitory activity of compounds against various carbonic anhydrase isoforms.
-
Enzyme and Substrate Preparation:
-
Recombinant human carbonic anhydrase isozymes (e.g., hCA I, II, IX, XII) are used.
-
A stock solution of the enzyme is prepared in a suitable buffer (e.g., Tris-HCl with NaCl and ZnSO4).
-
The substrate, 4-nitrophenyl acetate (NPA), is dissolved in anhydrous acetonitrile.
-
-
Assay Procedure:
-
The assay is performed in a 96-well microplate.
-
Add buffer, enzyme solution, and varying concentrations of the test compound (dissolved in DMSO) to the wells.
-
Incubate the plate at room temperature for a specified time (e.g., 15 minutes) to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.
-
Monitor the formation of the product, 4-nitrophenolate, by measuring the absorbance at 400 nm over time using a microplate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the percentage of inhibition for each inhibitor concentration relative to the uninhibited control.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation, provided the Michaelis-Menten constant (Km) of the substrate is known.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key concepts related to the biological activity of 4-aminobenzenesulfonamide derivatives.
Caption: General synthetic route for this compound.
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Caption: Mechanism of carbonic anhydrase inhibition in cancer.
Caption: Inhibition of the Wnt/β-catenin signaling pathway.
Conclusion
4-Amino-N-substituted benzenesulfonamides are a versatile class of compounds with significant potential in drug discovery. Their primary mode of action appears to be the inhibition of carbonic anhydrases, which is relevant for various therapeutic areas, including oncology and glaucoma. Furthermore, emerging evidence suggests that some derivatives may also modulate other critical cellular pathways, such as the Wnt/β-catenin signaling cascade, highlighting their potential as multi-targeted agents. While specific data on this compound derivatives are not yet widely available, the structure-activity relationships derived from related compounds provide a strong foundation for the rational design and synthesis of novel and potent therapeutic candidates. Further research into the synthesis and biological evaluation of N-cyclopropyl and other N-cycloalkyl derivatives is warranted to fully explore their therapeutic potential.
References
- 1. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of novel amino-benzenesulfonamide derivatives and their analogues as carbonic anhydrase inhibitors: Design, synthesis, anticancer activity assessment, and pharmacokinetic studies using UPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Development of Novel Benzenesulfonamide Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry, serving as a versatile scaffold for the development of a wide array of therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, and anticonvulsant properties. This technical guide provides an in-depth overview of the discovery and development of novel benzenesulfonamide derivatives, focusing on their synthesis, biological evaluation, structure-activity relationships, and mechanisms of action.
Core Synthetic Strategies
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a substituted benzenesulfonyl chloride with a primary or secondary amine. Modern advancements have introduced more sophisticated methods, including palladium-catalyzed cross-coupling reactions (Buchwald-Hartwig amination) and "click chemistry" for the creation of more complex molecules.
A general synthetic workflow is outlined below:
Key Biological Activities and Quantitative Data
Benzenesulfonamide derivatives have been investigated for a multitude of biological activities. A significant area of focus has been their role as inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological and pathological processes.
Carbonic Anhydrase Inhibition
The sulfonamide group (-SO₂NH₂) is a key pharmacophore that binds to the zinc ion in the active site of carbonic anhydrases, leading to their inhibition. This has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer where CA isoforms are overexpressed.
| Compound/Series | Target Isoform(s) | Inhibition Data (Kᵢ / IC₅₀) | Reference |
| Acetazolamide (Standard) | hCA I, II, IX, XII | Kᵢ: 25 nM (hCA IX), 5.7 nM (hCA XII) | [1] |
| Amino Thiazole based Coumarin Benzenesulfonamide | hCA IX, XII | Kᵢ: 25.04 nM (hCA IX), 3.94 nM (hCA XII) | [2][3] |
| Thiazolone-Benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | hCA IX | IC₅₀: 10.93–25.06 nM | [2] |
| Naphthyl (6m) and Methyl (6a) derivatives | hCA IX | Kᵢ: 68.6 nM (6m), 56.3 nM (6a) | [4] |
| Propyl (6c) and Pentyl (6d) derivatives | hCA XII | Kᵢ: 95.6 nM (6c), 51.1 nM (6d) | [4] |
| Dual-tail analogues (4b, 5a, 5b) | hCA IX | Kᵢ: 20.4 nM, 12.9 nM, 18.2 nM respectively | [1] |
| Dual-tail analogues (5a, 5b, 5c, 5d) | hCA XII | Kᵢ: 26.6 nM, 8.7 nM, 17.2 nM, 10.9 nM respectively | [1] |
Anticancer Activity
The anticancer properties of benzenesulfonamide derivatives are often linked to their inhibition of tumor-associated CA isoforms (e.g., CA IX and XII) or their interference with key signaling pathways.
| Compound/Series | Cancer Cell Line(s) | Cytotoxicity Data (IC₅₀) | Reference |
| Thiazolone-Benzenesulfonamides (4b, 4c, 4e, 4g, 4h) | MDA-MB-231, MCF-7 | 1.52–6.31 µM | [2] |
| Benzenesulfonamide-1,2,3-triazole hybrid (7c) | OVCAR-8 | 0.54 µM | [5] |
| AL106 | U87 (Glioblastoma) | ~40% growth inhibition at 10 µM | [6] |
| Thiazolidinone derivatives (5b-e) | MCF-7, HepG2 | Displayed better to nearly similar IC₅₀ values to doxorubicin and 5-FU | [7] |
Antimicrobial Activity
Novel benzenesulfonamide derivatives have shown promising activity against various bacterial and fungal pathogens.
| Compound | Microorganism | Antimicrobial Data (MIC in mg/mL) | Reference |
| 4d | E. coli | 6.72 | [8] |
| 4h | S. aureus | 6.63 | [8] |
| 4a | P. aeruginosa | 6.67 | [8] |
| 4a | S. typhi | 6.45 | [8] |
| 4f | B. subtilis | 6.63 | [8] |
| 4e, 4h | C. albicans | 6.63 | [8] |
| 4e | A. niger | 6.28 | [8] |
Signaling Pathways and Mechanisms of Action
Recent research has elucidated the role of benzenesulfonamide derivatives in modulating key cellular signaling pathways implicated in disease.
Wnt/β-catenin Signaling Pathway
Aberrant activation of the Wnt/β-catenin pathway is a hallmark of many cancers. Certain benzenesulfonamide derivatives have been shown to inhibit this pathway, leading to decreased proliferation and induction of apoptosis in cancer cells.[5]
JAK/STAT Signaling Pathway
The JAK/STAT pathway is crucial for cytokine signaling and is often dysregulated in inflammatory diseases and cancers. Some benzenesulfonamide derivatives have been found to inhibit this pathway.[9]
Experimental Protocols
General Procedure for the Synthesis of Benzenesulfonamide Derivatives
A common synthetic route involves the reaction of an appropriately substituted benzenesulfonyl chloride with a primary or secondary amine in the presence of a base.
-
Preparation of Benzenesulfonyl Chloride: The substituted benzene is reacted with an excess of chlorosulfonic acid, typically at low temperatures (0-5 °C), followed by stirring at room temperature. The reaction mixture is then poured onto crushed ice, and the resulting solid benzenesulfonyl chloride is filtered, washed with cold water, and dried.
-
Sulfonamide Formation: The synthesized benzenesulfonyl chloride is dissolved in a suitable solvent (e.g., pyridine, dichloromethane). The desired amine or aniline is then added portion-wise to the solution, often at 0 °C. The reaction mixture is stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: The reaction mixture is typically acidified with dilute HCl to remove excess pyridine. The precipitated solid is filtered, washed with water, and then recrystallized from an appropriate solvent (e.g., ethanol, methanol) to yield the pure benzenesulfonamide derivative.
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration)
This assay measures the inhibition of the CA-catalyzed hydration of carbon dioxide by monitoring the change in pH.
-
Reagents and Buffers: A suitable buffer (e.g., 10 mM HEPES or TRIS, pH 7.5) and a pH indicator (e.g., phenol red) are required. A saturated solution of CO₂ in water is prepared. The benzenesulfonamide derivative is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Enzyme and Inhibitor Preparation: A known concentration of the purified carbonic anhydrase isoform is prepared in the assay buffer. Serial dilutions of the inhibitor stock solution are made.
-
Measurement: The enzyme solution (with or without the inhibitor) is rapidly mixed with the CO₂-saturated water containing the pH indicator in a stopped-flow instrument. The change in absorbance at the appropriate wavelength for the pH indicator is monitored over time as the pH decreases due to the formation of carbonic acid.
-
Data Analysis: The initial velocity of the reaction is determined from the linear portion of the absorbance change over time. Inhibition constants (Kᵢ) are calculated by fitting the data to the appropriate inhibition model.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Culture: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight in a suitable growth medium.
-
Compound Treatment: The cells are then treated with various concentrations of the benzenesulfonamide derivative (typically in a logarithmic series) and incubated for a specified period (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for a few hours to allow the formation of formazan crystals by viable cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to dissolve the formazan crystals, resulting in a colored solution.
-
Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.
Conclusion
The benzenesulfonamide scaffold continues to be a highly privileged structure in drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it a fertile ground for the development of novel therapeutic agents. The ongoing exploration of their mechanisms of action, particularly their ability to modulate key signaling pathways, opens up new avenues for targeted therapies. This guide provides a foundational understanding for researchers and drug development professionals to navigate the exciting and evolving landscape of benzenesulfonamide chemistry and pharmacology.
References
- 1. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Inhibitors of beta-Catenin Signaling [chemdiv.com]
- 5. Wnt/β-catenin Signaling Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Antidiabetic Evaluation of Benzenesulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-(3-Phenyl-4-(3,4,5-trimethoxybenzoyl)-1 H-pyrrol-1-yl)benzenesulfonamide, a Novel Carbonic Anhydrase and Wnt/β-Catenin Signaling Pathway Dual-Targeting Inhibitor with Potent Activity against Multidrug Resistant Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
spectroscopic data for 4-amino-N-cyclopropylbenzenesulfonamide (NMR, IR, MS)
Spectroscopic Data for 4-amino-N-cyclopropylbenzenesulfonamide: An In-depth Technical Guide
For the Attention of Researchers, Scientists, and Drug Development Professionals
This technical guide is intended to provide a comprehensive overview of the spectroscopic data for the compound this compound. However, a thorough search of available scientific literature and chemical databases has revealed a significant scarcity of published experimental spectroscopic data (NMR, IR, MS) for this specific molecule. The CAS number for this compound is 177785-41-0.[1]
Due to the lack of specific data for the target compound, this guide will present a template for the expected data based on closely related structures and provide detailed, generalized experimental protocols for obtaining such data. This will serve as a valuable resource for researchers who intend to synthesize and characterize this compound.
Data Presentation
The following tables are structured to present the anticipated spectroscopic data for this compound. The values provided are illustrative placeholders and should be replaced with experimentally determined data.
Table 1: ¹H NMR Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |
| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |
| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |
| Value | s, d, t, q, m | #H | Aromatic/Aliphatic Proton |
Table 2: ¹³C NMR Data (Predicted)
| Chemical Shift (δ) ppm | Assignment |
| Value | Aromatic/Aliphatic Carbon |
| Value | Aromatic/Aliphatic Carbon |
| Value | Aromatic/Aliphatic Carbon |
| Value | Aromatic/Aliphatic Carbon |
Table 3: IR Spectroscopy Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Value | s, m, w, br | Functional Group Vibration |
| Value | s, m, w, br | Functional Group Vibration |
| Value | s, m, w, br | Functional Group Vibration |
| Value | s, m, w, br | Functional Group Vibration |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| Value | Value | [M+H]⁺, [M]⁺, Fragment |
| Value | Value | [M+H]⁺, [M]⁺, Fragment |
| Value | Value | [M+H]⁺, [M]⁺, Fragment |
Experimental Protocols
The following are detailed methodologies for the key experiments required to obtain the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.
-
Sample Preparation: Approximately 5-10 mg of the purified this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD). A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).
-
¹H NMR Acquisition:
-
The spectrometer is tuned and locked to the deuterium signal of the solvent.
-
Shimming is performed to optimize the magnetic field homogeneity.
-
A standard one-pulse sequence is used to acquire the ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds.
-
Data is processed with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is used to acquire the ¹³C NMR spectrum.
-
Typical parameters include a 90° pulse angle, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR for adequate signal-to-noise ratio.
-
Data processing is similar to that for ¹H NMR.
-
Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
A small amount of the solid sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Pressure is applied to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
A background spectrum of the empty ATR crystal is recorded.
-
The sample spectrum is then recorded.
-
The spectrum is typically collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.
-
The final spectrum is presented as transmittance or absorbance versus wavenumber.
-
Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or Orbitrap instrument, coupled to an appropriate ionization source (e.g., Electrospray Ionization - ESI or Atmospheric Pressure Chemical Ionization - APCI).
-
Sample Preparation:
-
A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
-
Data Acquisition (ESI-MS):
-
The sample solution is introduced into the ion source via direct infusion or through a liquid chromatography (LC) system.
-
The instrument is operated in positive or negative ion mode.
-
Key parameters such as capillary voltage, cone voltage, and desolvation gas flow and temperature are optimized to maximize the signal of the molecular ion.
-
The mass spectrum is acquired over a relevant m/z range.
-
For high-resolution mass spectrometry (HRMS), the instrument is calibrated to provide accurate mass measurements for elemental composition determination.
-
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A flowchart illustrating the general workflow from compound synthesis to spectroscopic analysis and final structure elucidation.
References
The Pharmacokinetic Profile of Sulfonamide-Based Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sulfonamides, the first class of synthetic antimicrobial agents, have been a cornerstone of chemotherapy for decades. Their broad spectrum of activity, coupled with their synthetic tractability, has led to the development of a vast array of derivatives with diverse therapeutic applications beyond their antimicrobial origins. A thorough understanding of the pharmacokinetic properties of these compounds is paramount for optimizing their efficacy and safety in drug development. This technical guide provides a comprehensive overview of the absorption, distribution, metabolism, and excretion (ADME) of sulfonamide-based compounds, supported by quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.
Core Pharmacokinetic Properties of Sulfonamides
The journey of a sulfonamide-based drug through the body is governed by its physicochemical properties, which dictate its ADME profile. Generally, most sulfonamides are well-absorbed orally and distribute throughout the body.[1] Their metabolism primarily occurs in the liver, with excretion mainly handled by the kidneys.[1]
Absorption
The majority of sulfonamides are readily absorbed from the gastrointestinal tract following oral administration.[1] The rate and extent of absorption can be influenced by factors such as the compound's pKa, lipid solubility, and the formulation of the drug product.
Distribution
Once absorbed, sulfonamides are widely distributed throughout bodily tissues and fluids.[1] A significant characteristic of this class of compounds is their binding to plasma proteins, primarily albumin.[2] The extent of protein binding varies considerably among different sulfonamides and can influence their distribution, elimination, and pharmacological activity, as only the unbound fraction is generally considered active.
Metabolism
The liver is the principal site of sulfonamide metabolism.[1] The two primary metabolic pathways are N4-acetylation and aromatic hydroxylation, the latter being primarily mediated by the Cytochrome P450 (CYP) enzyme system.[3] The degree of metabolism can vary between individuals due to genetic polymorphisms in metabolic enzymes, which can affect the drug's efficacy and potential for adverse effects.
Excretion
Sulfonamides and their metabolites are predominantly eliminated from the body via the kidneys through glomerular filtration and, in some cases, active tubular secretion.[2] The renal clearance of these compounds can be influenced by urinary pH and the patient's renal function. To mitigate the risk of crystalluria, a potential side effect of some sulfonamides, adequate patient hydration is crucial to ensure sufficient urinary output.[1]
Quantitative Pharmacokinetic Parameters
To facilitate a comparative analysis, the following table summarizes key pharmacokinetic parameters for representative sulfonamide compounds in humans. It is important to note that these values can vary depending on the patient population and clinical context.
| Compound | Half-life (t½) (hours) | Protein Binding (%) | Primary Route of Elimination | Reference(s) |
| Sulfadiazine | 8 - 17 (mean ~10) | ~80% | Renal | [4] |
| Sulfamethoxazole | 10 - 11 | ~70% | Renal (majorly as N-acetyl metabolite) | [3][5][6] |
| Sulfisoxazole | 5 - 7 | 85 - 95% | Renal | [1] |
| Sulfasalazine | 7.5 (parent drug) | >99% | Fecal (parent drug); Renal (metabolites) | |
| Acetazolamide | 2 - 6 | ~95% | Renal (unchanged) |
Experimental Protocols
The determination of the pharmacokinetic properties of sulfonamide-based compounds relies on robust and validated experimental methodologies. Below are detailed protocols for key experiments.
Protocol 1: Quantification of Sulfonamides in Plasma using High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general method for the determination of sulfonamide concentrations in plasma samples, a fundamental procedure in pharmacokinetic studies.
1. Sample Preparation (Solid-Phase Extraction - SPE)
-
Objective: To extract the sulfonamide from the complex plasma matrix and concentrate it for analysis.
-
Materials:
-
Plasma samples
-
Internal Standard (IS) solution (a structurally similar compound not present in the sample)
-
SPE cartridges (e.g., C18)
-
Methanol (conditioning and elution solvent)
-
Water (equilibration solvent)
-
Nitrogen evaporator
-
Reconstitution solvent (mobile phase)
-
-
Procedure:
-
Spike plasma samples with a known concentration of the internal standard.
-
Condition the SPE cartridge by passing methanol followed by water.
-
Load the plasma sample onto the conditioned cartridge.
-
Wash the cartridge with water to remove interfering substances.
-
Elute the sulfonamide and internal standard with methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a known volume of the mobile phase.
-
2. HPLC Analysis
-
Objective: To separate and quantify the sulfonamide and internal standard.
-
Instrumentation:
-
HPLC system with a UV or Mass Spectrometric (MS) detector
-
Reversed-phase C18 column
-
-
Typical Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: UV detection at a wavelength specific to the sulfonamide or MS/MS detection for higher sensitivity and specificity.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in prepared standards.
-
Determine the concentration of the sulfonamide in the unknown plasma samples by interpolating their peak area ratios from the calibration curve.
-
Protocol 2: In Vitro Metabolism Study using Human Liver Microsomes (Cytochrome P450 Inhibition Assay)
This assay is crucial for assessing the potential of a sulfonamide compound to be metabolized by CYP enzymes and its potential to inhibit these enzymes, which can lead to drug-drug interactions.[7]
1. Incubation
-
Objective: To expose the sulfonamide compound to liver microsomes in the presence of necessary cofactors to initiate metabolism.
-
Materials:
-
Human liver microsomes
-
Sulfonamide test compound
-
NADPH regenerating system (cofactor for CYP enzymes)
-
Phosphate buffer (pH 7.4)
-
Incubator/water bath at 37°C
-
-
Procedure:
-
Pre-warm a solution of human liver microsomes in phosphate buffer to 37°C.
-
Add the sulfonamide test compound to the microsome solution.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C for a defined period (e.g., 0, 15, 30, 60 minutes).
-
Terminate the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) to precipitate the proteins.
-
2. Sample Analysis
-
Objective: To quantify the remaining parent sulfonamide compound at each time point.
-
Procedure:
-
Centrifuge the terminated reaction mixtures to pellet the precipitated proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent sulfonamide.
-
3. Data Analysis
-
Objective: To determine the rate of metabolism and the potential for CYP inhibition.
-
For Metabolism Rate:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot is the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) as 0.693/k.
-
-
For CYP Inhibition (IC50 Determination):
-
Incubate a known CYP substrate with liver microsomes in the presence of varying concentrations of the sulfonamide test compound.
-
Measure the formation of the substrate's metabolite.
-
Plot the percentage of inhibition of metabolite formation against the logarithm of the sulfonamide concentration.
-
The IC50 value is the concentration of the sulfonamide that causes 50% inhibition of the CYP enzyme activity.[7]
-
Mandatory Visualizations
To further elucidate the complex processes involved in the pharmacokinetics of sulfonamide-based compounds, the following diagrams have been generated using the Graphviz DOT language.
References
- 1. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 2. benchchem.com [benchchem.com]
- 3. Sulfamethoxazole | C10H11N3O3S | CID 5329 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Plasma Pharmacokinetics of Sulfadiazine Administered Twice Daily versus Four Times Daily Are Similar in Human Immunodeficiency Virus-Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Pharmacokinetic Evaluation of Sulfamethoxazole at 800 Milligrams Once Daily in the Treatment of Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. creative-bioarray.com [creative-bioarray.com]
Methodological & Application
Application Notes and Protocols for 4-amino-N-cyclopropylbenzenesulfonamide and its Analogs in In-Vitro Cancer Cell Assays
For Researchers, Scientists, and Drug Development Professionals
Note: Direct experimental data for 4-amino-N-cyclopropylbenzenesulfonamide in in-vitro cancer cell assays is limited in publicly available literature. The following application notes and protocols are based on the well-documented activities of structurally similar benzenesulfonamide derivatives, which are known to exhibit anticancer properties, primarily through the inhibition of carbonic anhydrase isoforms.
Introduction
Benzenesulfonamide derivatives represent a promising class of compounds in cancer research. Their mechanism of action is often linked to the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[1][2] These enzymes play a crucial role in regulating pH in the tumor microenvironment, contributing to cancer cell survival, proliferation, and metastasis.[3][4] By inhibiting these enzymes, sulfonamide compounds can disrupt the pH balance, leading to apoptosis and reduced tumor growth.[5] This document provides a comprehensive guide to the in-vitro evaluation of this compound and its analogs against various cancer cell lines.
Data Presentation: Anticancer Activity of Benzenesulfonamide Derivatives
The following tables summarize the in-vitro cytotoxic activity of various benzenesulfonamide derivatives against several human cancer cell lines. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key indicators of a compound's potency.
Table 1: Cytotoxicity of N-substituted Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| 4a | A549 | Lung Cancer | 1.98 ± 0.12 | [6] |
| HeLa | Cervical Cancer | 3.83 ± 0.16 | [6] | |
| MCF-7 | Breast Cancer | 3.52 ± 0.06 | [6] | |
| Du-145 | Prostate Cancer | 3.86 ± 0.16 | [6] | |
| 4d | A549 | Lung Cancer | 2.82 ± 0.11 | [6] |
| HeLa | Cervical Cancer | 1.99 ± 0.22 | [6] | |
| MCF-7 | Breast Cancer | 2.36 ± 0.12 | [6] | |
| Du-145 | Prostate Cancer | 3.52 ± 0.11 | [6] | |
| 5g | A549 | Lung Cancer | 2.73 ± 0.08 | [6] |
| HeLa | Cervical Cancer | 2.12 ± 0.12 | [6] | |
| MCF-7 | Breast Cancer | 2.12 ± 0.08 | [6] | |
| Du-145 | Prostate Cancer | 2.12 ± 0.04 | [6] | |
| Compound 23 | IGR39 | Malignant Melanoma | 27.8 ± 2.8 | [7] |
| MDA-MB-231 | Triple-Negative Breast Cancer | 20.5 ± 3.6 | [7] |
Table 2: Cytotoxicity of Other Benzenesulfonamide Derivatives
| Compound ID | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |
| N-ethyl toluene-4-sulphonamide (8a) | MDA-MB-231 | Breast Cancer | 10.91 - 19.22 | [8] |
| MCF-7 | Breast Cancer | 10.91 - 19.22 | [8] | |
| HeLa | Cervical Cancer | 10.91 - 19.22 | [8] | |
| 2,5-Dichlorothiophene-3-sulfonamide (8b) | MDA-MB-231 | Breast Cancer | 4.62 - 7.21 | [8] |
| MCF-7 | Breast Cancer | 4.62 - 7.21 | [8] | |
| HeLa | Cervical Cancer | 4.62 - 7.21 | [8] |
Experimental Protocols
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol outlines the determination of the cytotoxic effects of sulfonamide compounds on cancer cell lines and the calculation of the IC50 value.
Materials:
-
Cancer cell lines (e.g., A549, HeLa, MCF-7, MDA-MB-231)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin/streptomycin)
-
96-well plates
-
This compound or its analogs
-
Dimethyl sulfoxide (DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the desired cancer cell lines in the appropriate medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare a stock solution of the sulfonamide compound in DMSO (e.g., 10 mM).
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 100, 1000 µM).[10]
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the sulfonamide.
-
Include wells with untreated cells as a negative control and a known cytotoxic drug (e.g., Doxorubicin) as a positive control.[9]
-
-
Incubation:
-
MTT Assay:
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[8]
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.[11]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
-
Data Acquisition:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC₅₀ value.[9]
-
Protocol 2: Western Blot Analysis for Protein Expression
This protocol is used to investigate the effect of sulfonamide compounds on the expression levels of key proteins involved in cancer-related signaling pathways (e.g., apoptosis-related proteins like Bax, Bcl-2, and caspases).
Materials:
-
Cancer cells treated with the sulfonamide compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against CA IX, Bax, Bcl-2, cleaved caspase-3)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Protein Separation and Transfer:
-
Denature equal amounts of protein by boiling in Laemmli buffer and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[11]
-
-
Immunoblotting:
-
Detection:
-
Visualize the protein bands using a chemiluminescence substrate and an imaging system.
-
Mandatory Visualizations
Signaling Pathway
Caption: Inhibition of Carbonic Anhydrase IX by Sulfonamides.
Experimental Workflow
Caption: General Workflow for In-Vitro Anticancer Screening.
References
- 1. nanobioletters.com [nanobioletters.com]
- 2. Carbonic Anhydrase Inhibitors Targeting Metabolism and Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening — Journal of Young Investigators [jyi.org]
- 4. pnas.org [pnas.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Treating Cell Cultures with 4-amino-N-cyclopropylbenzenesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: This document provides a generalized experimental protocol for the investigation of 4-amino-N-cyclopropylbenzenesulfonamide. The proposed mechanism of action and subsequent experimental designs are based on the known activities of other sulfonamide derivatives and should be considered hypothetical until experimentally validated for this specific compound. Researchers should adapt this protocol based on their specific cell lines and experimental goals.
Introduction
This compound is a small molecule belonging to the sulfonamide class of compounds. Sulfonamides are a well-established class of therapeutics, and many derivatives have been investigated for their potential as anticancer agents.[1][2] A prominent mechanism of action for the anticancer effects of some sulfonamides is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII.[3][4] These enzymes play a crucial role in regulating intra- and extracellular pH in the tumor microenvironment, and their inhibition can lead to intracellular acidification, induction of reactive oxygen species (ROS), and ultimately, apoptosis.[3][5]
This document outlines a detailed experimental protocol to evaluate the cytotoxic and pro-apoptotic effects of this compound on a representative cancer cell line (MCF-7, human breast adenocarcinoma) and a non-cancerous cell line (HEK-293, human embryonic kidney) to assess for potential cancer-specific effects. The protocol includes a cytotoxicity assay (MTT) to determine the half-maximal inhibitory concentration (IC50) and an apoptosis assay (Annexin V-FITC/PI staining) to quantify the induction of programmed cell death.
Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition
The proposed mechanism involves the inhibition of tumor-associated carbonic anhydrase IX (CA IX) by this compound. This inhibition disrupts the pH balance of the cancer cell, leading to intracellular acidosis and increased oxidative stress, which in turn activates downstream apoptotic pathways.
Caption: Hypothesized signaling pathway for this compound.
Experimental Protocols
Materials and Reagents
-
Cell Lines:
-
MCF-7 (human breast adenocarcinoma cell line)
-
HEK-293 (human embryonic kidney cell line)
-
-
Compound:
-
This compound (powder)
-
-
Reagents for Cell Culture:
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution (100X)
-
Trypsin-EDTA (0.25%)
-
Phosphate-Buffered Saline (PBS), sterile
-
-
Reagents for Compound Preparation:
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
-
Reagents for Apoptosis Assay:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Protocol 1: Compound Preparation
-
Prepare 10 mM Stock Solution:
-
Calculate the mass of this compound required to prepare a 10 mM stock solution in DMSO.
-
Dissolve the calculated mass of the compound in the appropriate volume of cell culture-grade DMSO.
-
Vortex thoroughly until the compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C, protected from light.
-
-
Prepare Working Solutions:
-
On the day of the experiment, thaw a stock solution aliquot.
-
Prepare serial dilutions of the stock solution in complete cell culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin) to achieve the desired final treatment concentrations (e.g., 0, 1, 5, 10, 25, 50, 100 µM). The vehicle control (0 µM) should contain the same final concentration of DMSO as the highest compound concentration.
-
Protocol 2: MTT Assay for Cytotoxicity
-
Cell Seeding:
-
Culture MCF-7 and HEK-293 cells until they reach 80-90% confluency.
-
Trypsinize the cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Cell Treatment:
-
After 24 hours, carefully remove the medium from each well.
-
Add 100 µL of the prepared working solutions of this compound (including the vehicle control) to the respective wells.
-
Incubate the plate for 48 hours at 37°C in a 5% CO₂ incubator.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Measurement:
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Protocol 3: Annexin V-FITC/PI Apoptosis Assay
-
Cell Seeding and Treatment:
-
Seed MCF-7 cells in 6-well plates at a density of 2 x 10⁵ cells/well in 2 mL of complete medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Treat the cells with this compound at selected concentrations (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50) for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium (which contains floating apoptotic cells) from each well into a separate centrifuge tube.
-
Wash the adherent cells with PBS.
-
Detach the adherent cells using Trypsin-EDTA and add them to their respective centrifuge tubes containing the collected medium.[9]
-
Centrifuge the cell suspensions at 300 x g for 5 minutes.
-
-
Staining:
-
Discard the supernatant and wash the cell pellets once with cold PBS.
-
Resuspend the cell pellets in 100 µL of 1X Binding Buffer.[9]
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to each cell suspension.[9][10]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[9]
-
-
Flow Cytometry Analysis:
-
After incubation, add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples using a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Acquire data for at least 10,000 events per sample.
-
Analyze the data to differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cell populations.[10]
-
Data Presentation
Table 1: Hypothetical Cytotoxicity of this compound
| Cell Line | Description | IC50 Value (µM) after 48h |
| MCF-7 | Human Breast Adenocarcinoma | 22.5 ± 2.1 |
| HEK-293 | Human Embryonic Kidney | > 100 |
Table 2: Hypothetical Apoptosis Induction in MCF-7 Cells (48h Treatment)
| Concentration (µM) | Viable Cells (%) (Annexin V- / PI-) | Early Apoptotic Cells (%) (Annexin V+ / PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+ / PI+) |
| 0 (Control) | 94.8 ± 1.5 | 2.5 ± 0.5 | 2.7 ± 0.6 |
| 10 (0.5x IC50) | 65.2 ± 3.8 | 20.1 ± 2.2 | 14.7 ± 1.9 |
| 22.5 (1x IC50) | 45.1 ± 4.1 | 35.8 ± 3.5 | 19.1 ± 2.4 |
| 45 (2x IC50) | 15.7 ± 2.9 | 50.3 ± 4.7 | 34.0 ± 3.8 |
Experimental Workflow Visualization
Caption: Experimental workflow for evaluating this compound.
References
- 1. Carbonic anhydrase inhibitors: aromatic sulfonamides and disulfonamides act as efficient tumor growth inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Carbonic anhydrase inhibitors: sulfonamides as antitumor agents? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indoline-5-Sulfonamides: A Role of the Core in Inhibition of Cancer-Related Carbonic Anhydrases, Antiproliferative Activity and Circumventing of Multidrug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Induction of ROS‑mediated cell death and activation of the JNK pathway by a sulfonamide derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. atcc.org [atcc.org]
- 8. MTT (Assay protocol [protocols.io]
- 9. benchchem.com [benchchem.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
Application Notes and Protocols: 4-amino-N-cyclopropylbenzenesulfonamide as a Chemical Probe for Carbonic Anhydrases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. These enzymes are involved in a multitude of physiological processes, including pH homeostasis, respiration, and ion transport. Dysregulation of CA activity has been implicated in various pathologies such as glaucoma, epilepsy, and cancer, making them attractive therapeutic targets.[1] Benzenesulfonamides represent a well-established class of potent carbonic anhydrase inhibitors, acting by coordinating to the zinc ion within the enzyme's active site.[2]
Chemical Information
| Compound Name | 4-amino-N-cyclopropylbenzenesulfonamide |
| Structure | C1=CC(=CC=C1N)S(=O)(=O)NC2CC2 |
| Molecular Formula | C₉H₁₂N₂O₂S |
| Molecular Weight | 212.27 g/mol |
| Class | Benzenesulfonamide |
Quantitative Data: Inhibition of Human Carbonic Anhydrase Isoforms
The following table summarizes the inhibition constants (Kᵢ) for the closely related analog, N-cyclopropyl-4-thioureidobenzenesulfonamide , against several human (h) carbonic anhydrase isoforms. This data was determined using a stopped-flow CO₂ hydrase assay.[3] It is important to note that the substitution of the amino group with a thioureido group may influence the inhibitory potency and selectivity.
| Isoform | Kᵢ (nM)[3] |
| hCA I | 13.3 |
| hCA II | 5.3 |
| hCA VII | 1.1 |
Note: The data presented is for N-cyclopropyl-4-thioureidobenzenesulfonamide as a proxy for this compound.
Mechanism of Action
Sulfonamide-based inhibitors, including this compound, function by binding to the catalytically essential Zn²⁺ ion in the active site of carbonic anhydrases. The deprotonated sulfonamide nitrogen atom coordinates directly with the zinc ion, displacing a water molecule or hydroxide ion that is crucial for the hydration of carbon dioxide. This interaction effectively blocks the enzyme's catalytic activity.
Experimental Protocols
In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO₂ Hydration Method)
This protocol describes the determination of inhibitory constants (Kᵢ) for compounds against carbonic anhydrase isoforms using a stopped-flow instrument to measure the kinetics of CO₂ hydration.
1. Materials and Reagents:
-
Purified recombinant human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII).
-
This compound (or other test inhibitors).
-
HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid) buffer.
-
Sodium sulfate (Na₂SO₄) for maintaining constant ionic strength.
-
Phenol Red indicator solution.
-
Carbon dioxide (CO₂) gas.
-
Deionized water.
-
Stopped-flow spectrophotometer.
2. Preparation of Solutions:
-
Enzyme Solutions: Prepare stock solutions of each CA isoform in a suitable buffer (e.g., 10 mM HEPES-Na, pH 7.4). The final concentration in the assay will typically be in the low nanomolar range.
-
Inhibitor Solutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial dilutions to obtain a range of concentrations for testing.
-
Buffer/Indicator Solution: Prepare a solution containing 20 mM HEPES, pH 7.4, 20 mM Na₂SO₄, and 0.2 mM Phenol Red.
-
CO₂ Solution: Prepare a saturated CO₂ solution by bubbling CO₂ gas through deionized water at a controlled temperature (e.g., 4°C) for at least 30 minutes before the experiment.
3. Experimental Procedure:
-
Enzyme-Inhibitor Pre-incubation: Mix the enzyme solution with various concentrations of the inhibitor (or vehicle control, e.g., DMSO) and incubate at room temperature for a defined period (e.g., 15 minutes) to allow for the formation of the enzyme-inhibitor complex.
-
Instrument Setup: Set up the stopped-flow spectrophotometer to monitor the absorbance change at 557 nm (the absorbance maximum of the basic form of Phenol Red).
-
Loading Syringes: Load one syringe of the stopped-flow instrument with the enzyme-inhibitor mixture (in the buffer/indicator solution) and the other syringe with the saturated CO₂ solution.
-
Initiation of Reaction: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid will cause a pH drop, leading to a decrease in the absorbance of Phenol Red.
-
Data Acquisition: Record the change in absorbance over time for a period of 10-100 seconds.
-
Data Analysis:
-
Determine the initial velocity (V₀) of the reaction from the linear portion of the absorbance versus time curve for each inhibitor concentration.
-
Calculate the percentage of inhibition for each concentration relative to the uninhibited control.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ) where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant for CO₂ for the specific CA isoform.
-
Conclusion
This compound is a promising candidate as a chemical probe for the study of carbonic anhydrases. The provided protocols and data for a closely related analog offer a solid foundation for researchers to investigate its inhibitory properties and utilize it in further studies. The detailed experimental workflow for the stopped-flow CO₂ hydration assay enables the accurate determination of inhibition constants, which is crucial for structure-activity relationship studies and the development of novel therapeutic agents targeting carbonic anhydrases.
References
Application Notes and Protocols: 4-Amino-N-cyclopropylbenzenesulfonamide and its Analogs in Glioblastoma Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the pre-clinical evaluation of benzenesulfonamide analogs, with a specific focus on the compound AL106 , a novel benzenesulfonamide derivative investigated for its therapeutic potential against glioblastoma (GBM).
Introduction
Glioblastoma is a highly aggressive and challenging primary brain tumor with limited effective therapeutic options. The infiltrative nature of GBM and its resistance to conventional therapies necessitate the development of novel targeted agents. One promising avenue of research involves the inhibition of key signaling pathways that drive tumor growth and survival. The Tropomyosin receptor kinase A (TrkA), a member of the receptor tyrosine kinase (RTK) family, has been identified as a potential therapeutic target in GBM.[1] Benzenesulfonamide derivatives have emerged as a class of small molecules with kinase inhibitory properties, and specific analogs have demonstrated anti-GBM activity by targeting TrkA.[1][2]
This document outlines the application of one such benzenesulfonamide analog, AL106 (4-[2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hydrazinyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide), in glioblastoma research, detailing its mechanism of action, experimental protocols for its evaluation, and quantitative data from pre-clinical studies.
Mechanism of Action and Signaling Pathway
AL106 is proposed to exert its anti-glioblastoma effects by inhibiting the Tropomyosin receptor kinase A (TrkA).[1] TrkA is a receptor tyrosine kinase that, upon binding to its ligand, Nerve Growth Factor (NGF), dimerizes and autophosphorylates, initiating downstream signaling cascades that regulate cell proliferation, survival, and differentiation. In glioblastoma, aberrant TrkA signaling can contribute to tumor progression.
In silico modeling suggests that AL106 binds to the active site of TrkA, forming stabilizing hydrophobic interactions with Tyr359, Ser371, and Ile374, and charged interactions with Gln369.[1] This binding is hypothesized to block the kinase activity of TrkA, thereby inhibiting downstream signaling and inducing cell death in GBM cells.[1][2]
Quantitative Data
The anti-proliferative activity of AL106 and related benzenesulfonamide derivatives has been quantified in glioblastoma cell lines. The following tables summarize the key findings from these studies.
| Compound | Cell Line | IC50 Value (µM) | Reference |
| AL106 | U87 | 58.6 | [1] |
Table 1: IC50 Value of AL106 in Glioblastoma Cells
| Compound | Cell Line | Concentration (µM) | Growth Inhibition (%) | Reference |
| AL106 | U87 | 100 | 78 | [2] |
| AL106 | U87 | 10 | ~40 | [2] |
| AL106 | MEF (non-tumorous) | 10 | <10 | [2] |
| AL34 | U87 | 100 | 64.7 | [2] |
| AL110 | U87 | 100 | 53.3 | [2] |
Table 2: Cell Growth Inhibition by Benzenesulfonamide Derivatives
Experimental Protocols
The following are detailed methodologies for key experiments used to evaluate the anti-glioblastoma activity of benzenesulfonamide derivatives like AL106.
In Vitro Cytotoxicity Assay (Trypan Blue Exclusion Method)
This protocol is used to determine the effect of a compound on cell viability by assessing cell membrane integrity.
Materials:
-
Glioblastoma cell line (e.g., U87)
-
Non-tumorous cell line (e.g., MEF) for selectivity assessment
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Test compound (e.g., AL106) dissolved in a suitable solvent (e.g., DMSO)
-
Trypan Blue solution (0.4%)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed U87 and MEF cells in 24-well plates at a density of 5 x 104 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., AL106) in complete culture medium. Remove the existing medium from the wells and add the medium containing the test compound at various concentrations (e.g., 10 µM, 100 µM). Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Cell Harvesting: After incubation, aspirate the medium, wash the cells with PBS, and detach the cells using Trypsin-EDTA.
-
Staining: Resuspend the cells in a known volume of complete medium. Take an aliquot of the cell suspension and mix it with an equal volume of 0.4% Trypan Blue solution.
-
Cell Counting: Within 5 minutes of staining, load the cell suspension into a hemocytometer. Count the number of viable (unstained) and non-viable (blue-stained) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells and the percentage of growth inhibition compared to the vehicle control.
In Silico Molecular Docking
This computational method is used to predict the binding mode of a ligand (e.g., AL106) to the active site of a target protein (e.g., TrkA).
Software:
-
Molecular docking software (e.g., AutoDock, Glide, GOLD)
-
Protein and ligand preparation software (e.g., AutoDockTools, Maestro)
-
Visualization software (e.g., PyMOL, Chimera)
Procedure:
-
Protein Preparation: Obtain the 3D structure of the target protein (TrkA) from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.
-
Ligand Preparation: Generate the 3D structure of the ligand (AL106) using a chemical drawing tool and optimize its geometry using a suitable force field.
-
Grid Generation: Define the binding site on the protein and generate a grid box that encompasses the active site.
-
Docking: Run the molecular docking simulation to predict the binding poses of the ligand within the protein's active site. The software will score the different poses based on a scoring function that estimates the binding affinity.
-
Analysis: Analyze the top-scoring poses to identify the most likely binding mode. Visualize the protein-ligand complex to identify key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
Summary and Future Directions
The benzenesulfonamide derivative AL106 has been identified as a potential anti-glioblastoma agent that acts through the inhibition of TrkA.[1] In vitro studies have demonstrated its ability to induce cell death in GBM cells with a degree of selectivity over non-tumorous cells.[2] The provided protocols for cytotoxicity testing and molecular docking serve as a foundation for further investigation of this and related compounds.
Future research should focus on:
-
Validating the on-target effect of AL106 on TrkA phosphorylation and downstream signaling pathways in glioblastoma cells.
-
Expanding the in vitro evaluation to a broader panel of GBM cell lines and patient-derived primary cells.
-
Conducting in vivo studies in animal models of glioblastoma to assess the efficacy, pharmacokinetics, and safety of AL106.
-
Optimizing the structure of AL106 to improve its potency and drug-like properties.
References
Preparation of Stock Solutions for 4-amino-N-cyclopropylbenzenesulfonamide: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed guidelines and protocols for the preparation of stock solutions of 4-amino-N-cyclopropylbenzenesulfonamide for various experimental applications. Due to the limited availability of specific physicochemical data for this compound, a generalized approach based on the known properties of structurally similar sulfonamides is presented. It is crucial for the researcher to perform small-scale solubility tests to determine the optimal solvent and concentration for their specific experimental needs.
Physicochemical Properties and Solubility Considerations
A thorough search for the specific physicochemical properties of this compound did not yield a dedicated and verified data sheet. However, based on the general characteristics of benzenesulfonamides, the following properties can be anticipated:
-
Poor Aqueous Solubility: The presence of a benzene ring typically imparts hydrophobicity, leading to low solubility in water.[1]
-
Solubility in Organic Solvents: Sulfonamides generally exhibit better solubility in organic solvents. Common laboratory solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and acetone are likely to be effective.[1][2]
-
pH-Dependent Solubility: The sulfonamide group is weakly acidic and can be ionized to form a more soluble salt under alkaline conditions.[3]
A summary of common solvents and expected solubility characteristics for sulfonamides is provided in Table 1.
Table 1: Solvent Selection Guide for Sulfonamide Compounds
| Solvent | Type | Expected Solubility | Notes |
| Water | Polar Protic | Low | Solubility may be increased with pH adjustment. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A common solvent for preparing high-concentration stock solutions for in vitro assays.[4] |
| Dimethylformamide (DMF) | Polar Aprotic | High | Similar to DMSO, effective for creating concentrated stocks. |
| Ethanol | Polar Protic | Moderate to High | A good option for some biological experiments where DMSO may be toxic. |
| Acetone | Polar Aprotic | Moderate to High | Can be used for initial dissolution but its volatility may be a concern for storage.[2][5] |
| Methanol | Polar Protic | Moderate to High | Another alcoholic solvent option.[6] |
Experimental Protocols
Materials
-
This compound powder
-
High-purity solvents (e.g., DMSO, DMF, Ethanol)
-
Sterile, amber glass vials or polypropylene tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional)
-
Personal Protective Equipment (PPE): safety goggles, gloves, lab coat
Safety Precautions
-
Handle this compound powder in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE to avoid skin and eye contact.
-
Consult the Safety Data Sheet (SDS) for the specific compound and solvents used for detailed safety information.
Protocol 1: Preparation of a High-Concentration Stock Solution in an Organic Solvent
This protocol is suitable for preparing a concentrated stock solution (e.g., 10-100 mM) for subsequent dilution in aqueous experimental media. DMSO is often the solvent of choice for this purpose.
Step-by-Step Procedure:
-
Determine the required mass: Calculate the mass of this compound needed to achieve the desired stock concentration and volume. The molecular weight of a similar compound, 4-amino-N-cyclohexylbenzenesulfonamide, is 254.35 g/mol , which can be used as an estimate if the exact molecular weight is unknown.[7]
-
Formula: Mass (g) = Desired Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
-
Weigh the compound: Accurately weigh the calculated mass of the compound using a calibrated analytical balance and transfer it to a sterile vial.
-
Add solvent: Add the appropriate volume of high-purity DMSO (or other selected organic solvent) to the vial.
-
Dissolve the compound: Tightly cap the vial and vortex thoroughly. If the compound does not dissolve completely, sonicate the vial in a water bath for 5-10 minutes. Gentle warming (to no more than 40°C) can also aid dissolution but should be used with caution to avoid degradation.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. Protect from light by using amber vials or wrapping clear vials in aluminum foil.
Table 2: Example Calculations for a 10 mM Stock Solution
| Parameter | Value |
| Desired Stock Concentration | 10 mM (0.01 mol/L) |
| Desired Volume | 1 mL (0.001 L) |
| Estimated Molecular Weight | 254.35 g/mol |
| Calculated Mass | 2.54 mg |
Protocol 2: Preliminary Solubility Testing
Before preparing a large volume of stock solution, it is essential to perform a small-scale solubility test to confirm the appropriate solvent and maximum achievable concentration.
Step-by-Step Procedure:
-
Weigh a small amount: Weigh approximately 1-2 mg of this compound into several separate vials.
-
Test different solvents: To each vial, add a small, measured volume (e.g., 100 µL) of a different solvent (e.g., Water, DMSO, Ethanol, DMF).
-
Assess solubility: Vortex each vial and observe for complete dissolution. If the compound dissolves, gradually add more of the compound in small, known amounts until a saturated solution is achieved. This will help determine the approximate solubility limit.
-
Select the optimal solvent: Choose the solvent that provides the desired concentration with the smallest volume, while being compatible with downstream experiments.
Visualizations
Caption: Experimental workflow for preparing a stock solution.
Caption: Logical diagram for selecting an appropriate solvent.
References
- 1. solubilityofthings.com [solubilityofthings.com]
- 2. CAS 98-10-2: Benzenesulfonamide | CymitQuimica [cymitquimica.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. fsis.usda.gov [fsis.usda.gov]
- 6. applications.emro.who.int [applications.emro.who.int]
- 7. 4-amino-N-cyclohexylbenzenesulfonamide | C12H18N2O2S | CID 730226 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4-amino-N-cyclopropylbenzenesulfonamide in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclopropylbenzenesulfonamide is a synthetic compound belonging to the sulfonamide class of molecules. Historically, sulfonamides have been pivotal in the development of antimicrobial therapies, primarily by inhibiting dihydropteroate synthase (DHPS), an enzyme critical for folic acid synthesis in bacteria.[1] This pathway's absence in humans, who acquire folate through their diet, offers a therapeutic window for selective targeting of microbial pathogens.[1] Furthermore, the sulfonamide moiety is a well-established pharmacophore for the inhibition of carbonic anhydrases (CAs), a family of metalloenzymes implicated in various physiological and pathological processes, including pH regulation, glaucoma, and oncology.[2][3]
These application notes provide a comprehensive guide for the utilization of this compound in high-throughput screening (HTS) campaigns. Two distinct screening protocols are presented: a target-based biochemical assay for carbonic anhydrase II (CA II) inhibition and a biochemical assay for dihydropteroate synthase (DHPS) inhibition. These protocols are designed for adaptability to automated HTS platforms.
Compound Handling and Physicochemical Properties
Due to the limited availability of experimentally determined physicochemical data for this compound, the following properties are estimated based on structurally related compounds. It is strongly recommended to determine these properties experimentally for accurate assay development.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Implication for HTS |
| Molecular Weight | ~226 g/mol | Good potential for cell permeability and adherence to "rule-of-five" guidelines. |
| logP | 1.0 - 2.0 | Moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Aqueous Solubility | Moderately Soluble | May necessitate the use of a co-solvent like DMSO for preparing high-concentration stock solutions. |
| pKa (sulfonamide) | 8.0 - 9.0 | The compound will likely be partially ionized at physiological pH, which can influence cell permeability and target engagement. |
Stock Solution Preparation
It is recommended to prepare a 10 mM stock solution of this compound in 100% DMSO. Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Working Solutions
Prepare fresh dilutions of the stock solution in the appropriate assay buffer on the day of the experiment. To mitigate solvent effects on enzyme activity, the final DMSO concentration in the assay should be kept below 1%.[4]
Application 1: Carbonic Anhydrase II Inhibition Assay
This protocol outlines a colorimetric HTS assay to identify inhibitors of human Carbonic Anhydrase II (CA II). The assay is based on the esterase activity of CA II, which catalyzes the hydrolysis of p-nitrophenyl acetate (pNPA) to the yellow-colored product, p-nitrophenol (pNP). The rate of pNP formation, monitored by the increase in absorbance at 405 nm, is inversely proportional to the inhibitory activity of the test compound.[2][5]
Signaling Pathway
Caption: Carbonic Anhydrase II Catalyzed Reaction and Assay Principle.
Experimental Protocol
Materials and Reagents:
-
Human Carbonic Anhydrase II (e.g., Sigma-Aldrich C4396)
-
p-Nitrophenyl acetate (pNPA)
-
Acetazolamide (positive control inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO
-
384-well clear, flat-bottom microplates
Procedure:
-
Compound Plating: Using an acoustic dispenser or pin tool, transfer 50 nL of this compound and control compounds from the stock plates to the 384-well assay plates. This will result in a final compound concentration of 10 µM in a 50 µL reaction volume.[4]
-
Reagent Preparation:
-
CA II Working Solution: Dilute human CA II in cold Assay Buffer to the desired final concentration.
-
pNPA Substrate Solution: Prepare a stock solution of pNPA in acetonitrile or DMSO. Dilute in Assay Buffer to the final desired concentration just before use.
-
-
Assay Execution:
-
Add 25 µL of CA II Working Solution to each well of the assay plate containing the compounds.
-
Incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 25 µL of the pNPA Substrate Solution to each well.
-
-
Data Acquisition: Immediately begin kinetic reading of the absorbance at 405 nm every 30 seconds for 10 minutes using a microplate reader.[2]
Data Presentation
Table 2: Hypothetical Inhibition Data for this compound against Carbonic Anhydrase II
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.1 | 15.2 | 1.5 |
| 1.0 | 48.9 | ||
| 10.0 | 85.7 | ||
| Acetazolamide (Positive Control) | 0.01 | 20.1 | 0.05 |
| 0.1 | 65.4 | ||
| 1.0 | 95.2 | ||
| DMSO (Negative Control) | N/A | 0 | N/A |
HTS Workflow
Caption: High-Throughput Screening Workflow for CA II Inhibitors.
Application 2: Dihydropteroate Synthase (DHPS) Inhibition Assay
This protocol describes a coupled-enzyme, spectrophotometric HTS assay to identify inhibitors of bacterial Dihydropteroate Synthase (DHPS). In this assay, the product of the DHPS reaction, dihydropteroate, is reduced by an excess of dihydrofolate reductase (DHFR), with the concomitant oxidation of NADPH to NADP⁺. The decrease in absorbance at 340 nm due to NADPH oxidation is monitored to determine DHPS activity.[6][7]
Signaling Pathway
Caption: DHPS Catalyzed Reaction and Coupled Assay Principle.
Experimental Protocol
Materials and Reagents:
-
Recombinant Dihydropteroate Synthase (DHPS)
-
Recombinant Dihydrofolate Reductase (DHFR)
-
p-Aminobenzoic acid (PABA)
-
Dihydropterin pyrophosphate (DHPP)
-
NADPH
-
Sulfamethoxazole (positive control inhibitor)
-
Assay Buffer: 100 mM Tris-HCl, 10 mM MgCl₂, pH 8.5
-
DMSO
-
384-well UV-transparent microplates
Procedure:
-
Compound Plating: Plate 50 nL of test compounds and controls into 384-well UV-transparent plates.
-
Reagent Preparation:
-
Enzyme/Cofactor Mix: Prepare a mix in Assay Buffer containing DHPS, DHFR, and NADPH.
-
Substrate Mix: Prepare a mix in Assay Buffer containing PABA and DHPP.
-
-
Assay Execution:
-
Add 25 µL of the Enzyme/Cofactor Mix to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 25 µL of the Substrate Mix.
-
-
Data Acquisition: Immediately measure the decrease in absorbance at 340 nm in kinetic mode every 60 seconds for 20 minutes.
Data Presentation
Table 3: Hypothetical Inhibition Data for this compound against Dihydropteroate Synthase
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| This compound | 0.5 | 18.3 | 2.8 |
| 2.5 | 45.1 | ||
| 10.0 | 79.8 | ||
| Sulfamethoxazole (Positive Control) | 0.1 | 22.5 | 0.4 |
| 1.0 | 70.2 | ||
| 10.0 | 98.1 | ||
| DMSO (Negative Control) | N/A | 0 | N/A |
HTS Workflow
Caption: High-Throughput Screening Workflow for DHPS Inhibitors.
Disclaimer
The provided application notes and protocols are based on established methodologies for structurally related sulfonamide compounds and general high-throughput screening practices.[2][3][4][6] Due to the limited direct experimental data for this compound in HTS assays, it is imperative that researchers independently validate and optimize these protocols for their specific experimental conditions and research objectives. The physicochemical properties and biological activities presented are hypothetical and should be experimentally determined.
References
- 1. What are DHPS inhibitors and how do they work? [synapse.patsnap.com]
- 2. benchchem.com [benchchem.com]
- 3. Inhibition profiling of human carbonic anhydrase II by high-throughput screening of structurally diverse, biologically active compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 5. Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric)| Abcam [abcam.com]
- 6. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Analytical Methods for Detecting Benzenesulfonamides in Biological Samples: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the detection and quantification of benzenesulfonamides in various biological samples. The methodologies outlined are based on established analytical techniques, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS), which are widely recognized for their sensitivity and specificity.[1][2][3]
Introduction
Benzenesulfonamides are a class of synthetic compounds with a broad range of applications, including as antibiotics (sulfonamides), diuretics, and hypoglycemic agents.[1] Accurate and reliable analytical methods are crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring food safety by monitoring residue levels in animal-derived products.[1][4][5] This document serves as a practical guide for laboratory professionals, offering detailed experimental protocols and comparative data to assist in method selection and implementation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Methods
LC-MS/MS is the gold standard for the quantitative analysis of drugs and their metabolites in biological matrices due to its high sensitivity, selectivity, and robustness.[2]
Application Note: Analysis of Sulfonamides in Bovine Liver
This method is suitable for the determination of multiple sulfonamide residues in animal tissues, a critical aspect of food safety monitoring.[4]
Quantitative Data Summary
| Analyte | Linearity Range (ng/g) | LOQ (ng/g) | Recovery (%) | RSD (%) |
| Sulfadiazine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfathiazole | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfamerazine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfamethizole | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfamethazine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfamethoxypyridazine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfachloropyridazine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfamethoxazole | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Sulfadimethoxine | 5 - 400 | 5 | 53 - 93 | 2.1 - 16.8 |
| Data sourced from a study on the determination of nine sulfonamide antibiotic residues in bovine liver.[4] |
Experimental Protocol
Sample Preparation (QuEChERS Method) [4]
-
Homogenization: Homogenize the bovine liver sample.
-
Extraction:
-
Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.
-
Add an internal standard (e.g., Sulfapyridine).
-
Add 10 mL of 1% acetic acid in acetonitrile.
-
Add the contents of a buffered extraction kit (e.g., Agilent Bond Elut QuEChERS EN).
-
Vortex vigorously for 1 minute.
-
-
Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Dispersive Solid-Phase Extraction (d-SPE) Cleanup:
-
Transfer the supernatant to a 15 mL d-SPE tube containing a suitable sorbent mixture for fatty matrices.
-
Vortex for 1 minute.
-
-
Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.
-
Analysis: The final extract is ready for LC-MS/MS analysis.[4]
LC-MS/MS Conditions
-
LC System: Agilent 1200 Series HPLC[4]
-
Mass Spectrometer: Agilent 6410 Triple Quadrupole LC/MS[4]
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Detection Mode: Multiple Reaction Monitoring (MRM)[4]
Experimental Workflow
Caption: QuEChERS sample preparation workflow for LC-MS/MS analysis.
Application Note: Analysis of Sulfonamides in Human Urine
This method is designed for the sensitive detection of trace levels of sulfonamides in human urine, which is essential for clinical and toxicological studies.[6]
Quantitative Data Summary
| Analyte | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | RSD (%) |
| Six Sulfonamides (unspecified) | 3.5 - 25 | 1.25 - 2.50 | 3.50 - 7.00 | 87.4 - 112.2 | ≤ 8.7 |
| Data from a study developing a membrane solid-phase extraction method for six sulfonamides in human urine.[6] |
Experimental Protocol
Sample Preparation (Membrane Solid-Phase Extraction) [6]
-
Sample Pre-treatment: Filter human urine samples through a 0.22 μm membrane.[6]
-
Extraction:
-
A covalent organic polymer-based mixed matrix membrane (TpDMB-COPs-MMM) is used for solid-phase extraction.
-
The specific conditions for extraction (e.g., sample loading, washing, elution) need to be optimized based on the membrane characteristics.
-
-
Analysis: The eluate is analyzed by High-Performance Liquid Chromatography (HPLC).[6]
HPLC Conditions
-
The specific HPLC parameters (column, mobile phase, flow rate, detection wavelength) should be optimized for the target sulfonamides.[6]
Experimental Workflow
Caption: Membrane solid-phase extraction workflow for urine analysis.
Gas Chromatography-Mass Spectrometry (GC-MS) Methods
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like many benzenesulfonamides, derivatization is often required to increase their volatility and thermal stability.[3]
Application Note: General Protocol for Benzenesulfonamide Analysis
This protocol provides a general framework for the analysis of benzenesulfonamides in biological samples using GC-MS.
Experimental Protocol
Sample Preparation
-
Extraction:
-
Liquid-Liquid Extraction (LLE): Extract the sample with an appropriate organic solvent (e.g., methylene chloride, toluene).[7]
-
Solid-Phase Extraction (SPE): Utilize SPE cartridges for cleaner extracts and higher analyte concentration.
-
-
Derivatization (if necessary):
-
Evaporate the extract to dryness.
-
Reconstitute in a derivatizing agent (e.g., silylating agents like BSTFA) to increase volatility.
-
Heat the mixture to complete the reaction.
-
-
Analysis: Inject the derivatized sample into the GC-MS system.
GC-MS Conditions
-
GC System: Shimadzu GC-17A or equivalent[8]
-
Mass Spectrometer: Shimadzu QP-5050A or equivalent[8]
-
Ionization Mode: Electron Impact (EI)[8]
-
Column: A suitable capillary column (e.g., DB-5ms) should be used.
-
Temperature Program: An optimized temperature gradient is crucial for good separation.
Experimental Workflow
Caption: General workflow for GC-MS analysis of benzenesulfonamides.
Method Validation Considerations
For all analytical methods, proper validation is essential to ensure reliable and accurate results. Key validation parameters include:
-
Linearity: The range over which the instrument response is proportional to the analyte concentration.[4][9]
-
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected.[6]
-
Limit of Quantification (LOQ): The lowest concentration of an analyte that can be quantitatively determined with acceptable precision and accuracy.[4][6]
-
Accuracy (Recovery): The closeness of the measured value to the true value, often expressed as a percentage recovery.[4][9]
-
Precision (RSD): The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample, typically expressed as the relative standard deviation (RSD).[4]
-
Specificity/Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.[1]
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.[5]
Conclusion
The choice of analytical method for detecting benzenesulfonamides in biological samples depends on factors such as the specific analyte, the required sensitivity, the nature of the biological matrix, and the available instrumentation. LC-MS/MS offers superior sensitivity and selectivity for a wide range of benzenesulfonamides and is often the preferred method.[1][2] GC-MS can be a viable alternative, particularly for more volatile derivatives. Proper sample preparation is a critical step in all analytical procedures to minimize matrix effects and ensure accurate quantification.[2][10] The protocols and data presented in this document provide a solid foundation for developing and validating robust analytical methods for benzenesulfonamide analysis in a research or clinical setting.
References
- 1. ymerdigital.com [ymerdigital.com]
- 2. longdom.org [longdom.org]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. agilent.com [agilent.com]
- 5. Validation of a Multiclass Method for the Screening of 15 Antibiotic Residues in Milk Using Biochip Multi-array Technology and Its application to Monitor Real Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. atsdr.cdc.gov [atsdr.cdc.gov]
- 8. researchgate.net [researchgate.net]
- 9. tis.wu.ac.th [tis.wu.ac.th]
- 10. env.go.jp [env.go.jp]
Application Notes and Protocols for 4-amino-N-cyclopropylbenzenesulfonamide in Structural Biology
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 4-amino-N-cyclopropylbenzenesulfonamide and related sulfonamides in structural biology, with a primary focus on their role as inhibitors of carbonic anhydrases (CAs). The protocols detailed below are based on established methodologies for studying the interaction of sulfonamide-based inhibitors with their protein targets.
Introduction
This compound belongs to the sulfonamide class of compounds, which are renowned for their high affinity and specificity towards carbonic anhydrases. CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. Their involvement in various physiological and pathological processes, including pH regulation, ion transport, and tumorigenesis, makes them significant drug targets. Structural biology studies of CAs in complex with sulfonamide inhibitors are crucial for understanding the molecular basis of inhibition and for the rational design of novel therapeutics with improved isoform selectivity and pharmacological properties.
Mechanism of Action and Binding Mode
The inhibitory action of primary sulfonamides like this compound is primarily directed at the zinc ion located in the active site of carbonic anhydrases. The sulfonamide moiety (–SO₂NH₂) deprotonates to –SO₂NH⁻, and the nitrogen atom coordinates directly to the catalytic Zn²⁺ ion, displacing the zinc-bound water molecule or hydroxide ion that is essential for the catalytic cycle. This coordination bond is a key feature of the high-affinity binding.
The benzenesulfonamide core of the inhibitor is further stabilized within the active site through a network of hydrogen bonds and van der Waals interactions with conserved amino acid residues. For instance, the sulfonamide oxygens typically form hydrogen bonds with the backbone amide of a conserved threonine residue (Thr199 in hCA II), while the aromatic ring can engage in hydrophobic interactions with other residues lining the active site cavity. The specific substituent on the amino group, in this case, the cyclopropyl group, will occupy a specific region of the active site, influencing the inhibitor's affinity and isoform selectivity.
Applications in Structural Biology
The primary application of this compound and its analogs in structural biology is as a tool for the structure-based design of potent and selective carbonic anhydrase inhibitors.
-
Co-crystallization: These compounds are frequently co-crystallized with various CA isoforms to obtain high-resolution X-ray crystal structures of the protein-inhibitor complexes. These structures provide detailed insights into the binding mode and the specific interactions that govern inhibitor affinity and selectivity.
-
Fragment-Based Drug Discovery: The sulfonamide scaffold serves as an excellent starting point in fragment-based drug discovery campaigns. By determining the crystal structure of a core fragment bound to the target, medicinal chemists can elaborate on the fragment to design more potent and selective inhibitors.
-
Validation of Binding Pockets: The well-defined binding mode of sulfonamides helps in validating the active site of newly discovered or less-characterized carbonic anhydrases.
-
Probing Enzyme Mechanism: By trapping the enzyme in an inhibited state, these compounds can be used to study the catalytic mechanism and the conformational changes associated with inhibition.
Quantitative Data Presentation
The following tables summarize typical quantitative data obtained from structural and biophysical studies of 4-aminobenzenesulfonamide derivatives interacting with human carbonic anhydrase isoforms.
Table 1: Crystallographic Data for Representative Sulfonamide-hCA II Complexes
| PDB ID | Inhibitor | Resolution (Å) | R-work | R-free |
| 3K34 [1] | (4-sulfamoyl-phenyl)-thiocarbamic acid O-(2-thiophen-3-yl-ethyl) ester | 0.90 | 0.130 | 0.160 |
| 3M2Y [2] | Novel sulfonamide inhibitor | 1.17 | 0.124 | 0.161 |
| 5N24 [3] | 4'-Cyano-biphenyl-4-sulfonic acid amide | 1.50 | 0.170 | 0.209 |
| 7NTB [4] | Benzophenone-containing sulfonamide | 1.70 | 0.173 | 0.217 |
| 8CO3 [5] | Sulfonamide | 1.68 | 0.199 | 0.254 |
Table 2: Binding Affinities of Representative Sulfonamide Inhibitors for Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | Assay Method | Binding Constant (Kᵢ/Kₔ) | Reference |
| Sulfanilamide | hCA I | FTSA | 1.1 mM | [6] |
| Sulfanilamide | bCA II | FTSA | 0.1 mM | [6] |
| Acetazolamide | hCA I | FTSA | 7.2 µM | [6] |
| Methazolamide | hCA I | FTSA | 1.2 µM | [6] |
| Methazolamide | bCA II | FTSA | 0.35 µM | [6] |
| Benzophenone derivative | hCA II | Stopped-flow | 1050 nM | [4] |
| Compound 19 | hCA IV | ITC | 1.0 nM | [7] |
| Mono-tailed sulfonamides | hCA I | Stopped-flow | 68.4–458.1 nM | [8] |
| Mono-tailed sulfonamides | hCA II | Stopped-flow | 62.8–153.7 nM | [8] |
Experimental Protocols
Protocol 1: Co-crystallization of Carbonic Anhydrase with this compound
This protocol outlines a general procedure for obtaining crystals of a CA-inhibitor complex suitable for X-ray diffraction analysis.
1. Materials:
-
Purified human carbonic anhydrase II (hCA II) at a concentration of 10-20 mg/mL in a suitable buffer (e.g., 20 mM Tris-HCl pH 8.0).
-
This compound stock solution (100 mM in DMSO).
-
Crystallization buffer (e.g., 0.1 M HEPES pH 7.5, 1.8-2.2 M (NH₄)₂SO₄).
-
Crystallization plates (e.g., 96-well sitting drop or 24-well hanging drop plates).
-
Micro-pipettes and tips.
2. Procedure:
-
Prepare the protein-inhibitor complex by mixing the purified hCA II with a 5-10 fold molar excess of the this compound stock solution.
-
Incubate the mixture on ice for at least 1 hour to ensure complete binding.
-
Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to remove any precipitate.
-
Set up crystallization trials using the vapor diffusion method (sitting or hanging drop).
-
Sitting Drop: Pipette 1 µL of the protein-inhibitor complex and 1 µL of the crystallization buffer into the drop well. The reservoir should contain 100 µL of the crystallization buffer.
-
Hanging Drop: Pipette 1 µL of the protein-inhibitor complex and 1 µL of the crystallization buffer onto a siliconized glass coverslip. Invert the coverslip over the reservoir containing 500 µL of the crystallization buffer.
-
-
Seal the plates and incubate at a constant temperature (e.g., 18-20°C).
-
Monitor the drops for crystal growth over several days to weeks.
-
Once crystals of suitable size and quality are obtained, they can be cryo-protected and flash-cooled in liquid nitrogen for X-ray data collection.
Protocol 2: Determination of Binding Affinity using Fluorescent Thermal Shift Assay (FTSA)
FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, measures the change in the thermal denaturation temperature (Tₘ) of a protein upon ligand binding.
1. Materials:
-
Purified carbonic anhydrase (e.g., hCA II) at a stock concentration of 1 mg/mL.
-
This compound stock solution (10 mM in DMSO).
-
SYPRO Orange dye (5000x stock in DMSO).
-
Assay buffer (e.g., 100 mM HEPES pH 7.5, 150 mM NaCl).
-
Real-time PCR instrument capable of fluorescence detection.
-
96-well PCR plates.
2. Procedure:
-
Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. The final protein concentration is typically 2-5 µM, and the final SYPRO Orange concentration is 5x.
-
Prepare a serial dilution of this compound in the assay buffer.
-
Add the serially diluted inhibitor to the wells of the PCR plate. Include a control with buffer and DMSO only.
-
Add the protein/dye master mix to each well to a final volume of 20-25 µL.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in the real-time PCR instrument.
-
Set up a temperature ramp from 25°C to 95°C with a ramp rate of 1°C/min, acquiring fluorescence data at each temperature increment.
-
Analyze the data by plotting fluorescence versus temperature. The melting temperature (Tₘ) is the inflection point of the sigmoidal curve.
-
The change in melting temperature (ΔTₘ) is calculated as the Tₘ in the presence of the inhibitor minus the Tₘ of the protein alone.
-
The dissociation constant (Kₔ) can be calculated by fitting the ΔTₘ values versus the logarithm of the inhibitor concentration to a dose-response curve.[7]
Mandatory Visualizations
Caption: Experimental workflow for structural and biophysical studies of carbonic anhydrase inhibitors.
Caption: General mechanism of carbonic anhydrase inhibition by a sulfonamide.
References
- 1. rcsb.org [rcsb.org]
- 2. rcsb.org [rcsb.org]
- 3. rcsb.org [rcsb.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. rcsb.org [rcsb.org]
- 6. researchgate.net [researchgate.net]
- 7. Intrinsic thermodynamics of high affinity inhibitor binding to recombinant human carbonic anhydrase IV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for 4-amino-N-cyclopropylbenzenesulfonamide as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-amino-N-cyclopropylbenzenesulfonamide is a member of the sulfonamide class of compounds, which are of significant interest in pharmacology and medicinal chemistry.[1] Sulfonamides are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and diuretic properties.[2][3] As a reference standard, this compound serves as a critical tool for the accurate quantification and identification of this compound in various experimental settings. Its well-characterized nature allows for its use in the validation of analytical methods, calibration of instruments, and as a quality control standard in drug manufacturing processes.
The utility of a reference standard is predicated on its purity, stability, and comprehensive characterization. This document provides detailed information and protocols for the effective use of this compound as a reference standard in a laboratory setting.
Physicochemical and Analytical Data
The following table summarizes the key physicochemical and analytical data for a representative batch of this compound reference standard.
| Parameter | Value | Method of Analysis |
| Chemical Formula | C₉H₁₂N₂O₂S | --- |
| Molecular Weight | 212.27 g/mol | Mass Spectrometry |
| Appearance | White to off-white crystalline powder | Visual Inspection |
| Purity (HPLC) | ≥ 99.5% | High-Performance Liquid Chromatography (HPLC) |
| Melting Point | 158 - 162 °C | Capillary Melting Point Apparatus |
| Solubility | Soluble in methanol, ethanol, and acetone; sparingly soluble in water.[4] | Visual Inspection |
| UV-Vis (λmax) | 265 nm (in Methanol) | UV-Visible Spectrophotometry |
| Infrared (IR) Spectrum | Conforms to structure | Fourier-Transform Infrared Spectroscopy (FTIR) |
| ¹H NMR Spectrum | Conforms to structure | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Mass Spectrum (m/z) | [M+H]⁺ = 213.07 | Mass Spectrometry (MS) |
Potential Pharmacological Context: The Sulfonamide Mechanism of Action
Many sulfonamides with a free p-amino group exhibit antibacterial activity by acting as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[5][6] This enzyme is crucial for the synthesis of folic acid in bacteria, a pathway that is absent in humans who obtain folate from their diet.[5][7] By blocking this pathway, sulfonamides inhibit bacterial growth, making them effective bacteriostatic agents.[7]
Experimental Protocols
Handling and Storage
-
Storage: Store the reference standard in a tightly sealed, light-resistant container at a controlled room temperature (20-25°C). For long-term storage, refrigeration (2-8°C) is recommended.
-
Handling: Handle the compound in a well-ventilated area, preferably in a fume hood. Use appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Preparation of Stock and Working Standard Solutions
The following protocol describes the preparation of a stock solution and subsequent working solutions for use in analytical assays.
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh approximately 10 mg of the this compound reference standard.
-
Quantitatively transfer the weighed powder into a 10 mL volumetric flask.
-
Add a small amount of methanol to dissolve the compound, then dilute to the mark with methanol.
-
Stopper the flask and invert several times to ensure homogeneity.
-
-
Working Solutions:
-
Prepare working solutions by diluting the stock solution with the appropriate mobile phase or solvent as required for the specific analytical method.
-
For creating a calibration curve, a series of dilutions from the stock or an intermediate standard should be prepared to cover the desired concentration range.
-
High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This protocol provides a general HPLC method for the determination of the purity of this compound. Method validation and optimization may be required for specific applications.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (50:50, v/v) with 0.1% Formic Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 265 nm |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Prepare a sample solution of this compound at a concentration of approximately 100 µg/mL in the mobile phase.
-
Inject the sample solution and record the chromatogram.
-
Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Various chromatographic techniques, including HPLC and liquid chromatography-mass spectrometry (LC-MS), are commonly employed for the analysis of sulfonamides due to their high sensitivity and specificity.[8]
Disclaimer
This application note is intended for informational purposes only and is designed for use by qualified laboratory personnel. The information provided is based on the general properties of sulfonamides and established analytical techniques.[9][10] It is the user's responsibility to validate all methods for their specific application and to ensure compliance with all applicable safety and regulatory guidelines. The absence of specific published data for this compound necessitates that these protocols be considered as a starting point for method development.
References
- 1. The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review [ajchem-b.com]
- 2. openaccesspub.org [openaccesspub.org]
- 3. researchgate.net [researchgate.net]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 7. 3.9 Sulfonamides – Nursing Pharmacology [wtcs.pressbooks.pub]
- 8. ymerdigital.com [ymerdigital.com]
- 9. academic.oup.com [academic.oup.com]
- 10. quora.com [quora.com]
No Publicly Available Data for Dosing and Administration of 4-amino-N-cyclopropylbenzenesulfonamide in Animal Models
Despite a comprehensive search of available scientific literature and chemical databases, no specific data regarding the dosing, administration, pharmacokinetics, or toxicology of 4-amino-N-cyclopropylbenzenesulfonamide in any animal models could be identified.
Researchers, scientists, and drug development professionals should be aware that at present, there are no publicly accessible studies detailing the use of this specific chemical compound in preclinical animal research. The compound, identified in PubChem with the Compound ID (CID) 1134148, lacks associated literature detailing its biological effects or appropriate administration protocols in vivo.
Consequently, the creation of detailed Application Notes and Protocols, as requested, is not possible. The fundamental experimental data required to generate such documents—including dosing regimens, administration routes, pharmacokinetic profiles, and toxicological assessments—does not exist in the public domain.
While general guidelines for the administration of substances to laboratory animals are available, these are not specific to this compound and cannot be applied without compound-specific data.[1][2] Information on structurally related sulfonamides is also available, but due to the significant impact of small structural changes on the biological activity and pharmacokinetic properties of a molecule, this information cannot be reliably extrapolated to this compound.
Therefore, any researcher planning to work with this compound in animal models would need to conduct foundational dose-ranging, pharmacokinetic, and toxicology studies to establish safe and effective administration protocols.
General Considerations for Preclinical Research (Informational)
For researchers embarking on studies with a novel compound such as this compound, the following initial steps, based on general animal research guidelines, would be necessary:
1. Formulation Development:
-
Determine the solubility of the compound in various pharmaceutically acceptable vehicles.
-
Develop a stable and appropriate formulation for the intended route of administration (e.g., oral, intravenous, intraperitoneal).
2. In Vitro Assessment:
-
Conduct in vitro assays to understand the compound's basic mechanism of action and to estimate a potential therapeutic window.
3. Pilot Dose-Ranging Studies:
-
Utilize a small number of animals to determine the maximum tolerated dose (MTD) and to identify potential acute toxicities. This is typically done using a dose escalation design.
4. Pharmacokinetic (PK) Studies:
-
Administer the compound at one or more dose levels and collect blood samples at various time points to determine key PK parameters such as:
-
Half-life (t½)
-
Maximum concentration (Cmax)
-
Time to maximum concentration (Tmax)
-
Area under the curve (AUC)
-
Bioavailability (if administered via a non-intravenous route)
-
5. Toxicology Studies:
-
Conduct studies to assess the potential for toxicity following single or multiple doses. This involves monitoring clinical signs, body weight, food and water consumption, and performing hematology, clinical chemistry, and histopathology evaluations.
The workflow for such an initial investigation is outlined in the diagram below.
The absence of specific data for this compound makes it imperative for the scientific community to conduct and publish foundational research to characterize its properties before it can be utilized in more advanced preclinical efficacy models. Without such data, any in vivo use of this compound would be highly speculative and carry significant risks.
References
Troubleshooting & Optimization
troubleshooting precipitation of 4-amino-N-cyclopropylbenzenesulfonamide in cell media
Welcome to the technical support center for 4-amino-N-cyclopropylbenzenesulfonamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and use of this compound in cell-based assays, with a specific focus on troubleshooting precipitation issues.
Troubleshooting Guide
This guide addresses the common issue of this compound precipitation in cell culture media, providing a step-by-step approach to diagnosing and resolving the problem.
Issue: Precipitation Observed in Cell Culture Media
Question: I've observed a cloudy precipitate in my cell culture media after adding this compound. What is causing this and how can I resolve it?
Answer: Precipitation of this compound is a common challenge, primarily due to its low aqueous solubility. This phenomenon can be attributed to several factors, including exceeding the compound's solubility limit, "solvent shock" upon dilution of a concentrated stock, and interactions with media components. The following troubleshooting workflow can help identify the cause and find a solution.
Troubleshooting Workflow Diagram
optimizing the effective concentration of 4-amino-N-cyclopropylbenzenesulfonamide in assays
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist in optimizing the effective concentration of 4-amino-N-cyclopropylbenzenesulfonamide in your in vitro assays.
Frequently Asked Questions (FAQs)
Q1: How do I determine the appropriate starting concentration range for this compound in my experiments?
A1: For a novel compound, it's recommended to start with a broad-range dose-response study. This typically spans several orders of magnitude, from nanomolar to millimolar (e.g., 1 nM to 1 mM), to identify a narrower, effective concentration range. Additionally, reviewing literature for similar sulfonamide compounds can provide a valuable starting point. Crucially, you must first determine the maximum soluble concentration of the compound in your specific cell culture medium to avoid precipitation, which can lead to inaccurate results.
Q2: I'm observing precipitation of the compound after diluting my DMSO stock into the cell culture medium. What should I do?
A2: This is a common issue known as "crashing out," where the compound is less soluble in the aqueous medium than in the DMSO stock. To address this:
-
Determine Kinetic Solubility: First, experimentally determine the maximum concentration at which the compound remains soluble in your specific cell culture medium.
-
Optimize DMSO Concentration: Keep the final DMSO concentration in your assay as low as possible, typically below 0.5%, as higher concentrations can be cytotoxic.[1] Always include a vehicle control (media with the same final DMSO concentration) in your experiments.
-
Modify Dilution Method: Instead of a single large dilution, try a stepwise serial dilution in the culture medium. Pre-warming the medium before adding the compound stock can also sometimes help.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The DMSO tolerance varies between cell lines. A general guideline is to keep the final concentration at or below 0.5% (v/v).[1] For sensitive cell lines, a final concentration of 0.1% or lower may be necessary. It is essential to run a vehicle control experiment, treating cells with the highest concentration of DMSO that will be used in your experiment to assess its effect on cell viability and function.
Q4: How does serum in the culture medium affect the solubility of the compound?
A4: Serum proteins, particularly albumin, can bind to hydrophobic compounds. This interaction can either increase the apparent solubility of a compound or, in some cases, lead to the formation of insoluble compound-protein complexes. This effect is compound-specific. If you suspect serum interaction is an issue, you can perform solubility tests in both serum-free and serum-containing media to assess the impact.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| High variability between replicate wells | 1. Uneven cell seeding.2. Compound precipitation.3. "Edge effects" in the microplate. | 1. Ensure a homogenous single-cell suspension before plating.2. Visually inspect the wells for precipitate after compound addition. Lower the concentration if needed.3. Avoid using the outer wells of the plate or fill them with sterile buffer/media to maintain humidity. |
| No observable effect at any concentration | 1. Compound is inactive in the chosen assay.2. Compound concentration is too low.3. Compound has degraded. | 1. Verify the compound's relevance to the biological target/pathway.2. Perform a broader range-finding study with higher concentrations.3. Prepare fresh stock solutions. Ensure proper storage of the compound (-20°C or -80°C, protected from light). |
| High cell death in all treated wells, including low concentrations | 1. Compound is highly cytotoxic.2. Stock solution concentration is incorrect.3. Contamination of the compound stock. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the TC50 (50% toxic concentration).2. Re-weigh the compound and prepare a fresh stock solution.3. Filter-sterilize the stock solution. |
| Inconsistent dose-response curve (not sigmoidal) | 1. Compound solubility issues at higher concentrations.2. Complex biological response (e.g., hormesis).3. Assay interference. | 1. Re-evaluate the maximum soluble concentration. Only use data from concentrations known to be fully dissolved.2. Use a non-linear regression model that can accommodate non-standard curves.3. Check if the compound interferes with the assay readout (e.g., autofluorescence). |
Experimental Protocols
Protocol 1: Determination of Kinetic Solubility in Cell Culture Medium
Objective: To determine the maximum concentration of this compound that remains visibly soluble in the experimental cell culture medium.
Materials:
-
This compound
-
100% DMSO
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile microcentrifuge tubes
-
96-well clear-bottom plate
-
Plate reader capable of measuring absorbance at ~600 nm
Procedure:
-
Prepare a High-Concentration Stock: Prepare a 50 mM stock solution of the compound in 100% DMSO.
-
Serial Dilutions in DMSO: Perform a 2-fold serial dilution of the 50 mM stock in 100% DMSO to create a range of concentrations (e.g., 50 mM, 25 mM, 12.5 mM, down to ~0.1 mM).
-
Dilution in Medium: In a 96-well plate, add 198 µL of pre-warmed cell culture medium to each well.
-
Add Compound: Add 2 µL of each DMSO dilution to triplicate wells. This creates a 1:100 dilution with a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.
-
Incubate and Observe: Mix the plate gently. Incubate at 37°C for 2 hours.
-
Visual Inspection: Visually inspect each well for any signs of precipitation.
-
Spectrophotometric Reading: Measure the absorbance (turbidity) of each well at a wavelength of 500-600 nm. An increase in absorbance compared to the vehicle control indicates precipitation.
Protocol 2: MTT Assay for Cytotoxicity
Objective: To determine the concentration of this compound that reduces cell viability by 50% (TC50).
Materials:
-
Adherent cells in culture
-
96-well tissue culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2.[2]
-
Compound Treatment: Prepare serial dilutions of the compound in culture medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).[2]
-
Formazan Formation: Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.[2][3]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[2] Mix gently.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percent viability against the log of the compound concentration to generate a dose-response curve and determine the TC50 value.
Data Presentation
Table 1: Hypothetical Solubility of this compound
| Solvent | Max Solubility (mM) | Appearance |
| 100% DMSO | 100 | Clear solution |
| PBS (pH 7.4) | 0.05 | Precipitate above 0.05 mM |
| DMEM + 10% FBS | 0.1 | Precipitate above 0.1 mM |
Table 2: Hypothetical Cytotoxicity Data (TC50) in A549 Cells (48h Incubation)
| Compound | TC50 (µM) |
| This compound | 75.2 |
| Doxorubicin (Positive Control) | 0.8 |
Visualizations
Experimental and Analytical Workflows
Caption: Workflow for determining the optimal effective concentration.
Hypothetical Signaling Pathway: Carbonic Anhydrase Inhibition
Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[4][5] Inhibition of CA can disrupt pH regulation and biosynthetic pathways that rely on bicarbonate, potentially leading to anti-proliferative or other cellular effects.
Caption: Hypothetical inhibition of Carbonic Anhydrase by a sulfonamide.
Troubleshooting Logic
Caption: Troubleshooting workflow for high data variability.
References
Technical Support Center: Stability of Benzenesulfonamide Compounds in Solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the common stability issues of benzenesulfonamide compounds in solution.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for benzenesulfonamide compounds in solution?
A1: The main stability issues for benzenesulfonamide compounds in solution are hydrolysis, photodegradation, and oxidation.[1] The rates of these degradation processes are significantly influenced by factors such as pH, temperature, light exposure, and the presence of other substances in the solution.[2][3]
Q2: How does pH affect the stability of benzenesulfonamides?
A2: The stability of benzenesulfonamide compounds is highly pH-dependent. Generally, they are more susceptible to hydrolysis in acidic conditions. The ionization state of the sulfonamide group, which changes with pH, can influence the degradation pathways and rates.[4] For many sulfonamides, maximum stability is observed in the neutral to slightly alkaline pH range.[5][6] However, some sulfonamides may exhibit increased degradation in alkaline conditions as well.[5]
Q3: Are benzenesulfonamide solutions sensitive to light?
A3: Yes, benzenesulfonamide compounds can be susceptible to photodegradation when exposed to light, particularly UV radiation.[7][8] This can lead to the formation of various degradation products through pathways such as the cleavage of the S-N bond and extrusion of SO2.[9] It is recommended to protect solutions of benzenesulfonamide compounds from light, especially during storage and handling, by using amber vials or other light-blocking containers.[3]
Q4: What is the general effect of temperature on the stability of these compounds?
A4: As with most chemical reactions, an increase in temperature generally accelerates the degradation of benzenesulfonamide compounds in solution.[10][11] Therefore, for long-term storage, it is advisable to keep solutions at reduced temperatures (e.g., refrigerated or frozen), provided the compound is stable to freeze-thaw cycles.
Troubleshooting Guides
Problem 1: My benzenesulfonamide compound is rapidly degrading in solution, even when stored in the dark at a neutral pH.
-
Possible Cause 1: Oxidative Degradation. Some benzenesulfonamide derivatives may be susceptible to oxidation, which can be initiated by dissolved oxygen or trace metal ions.
-
Troubleshooting Steps:
-
De-gas your solvent and solution by sparging with an inert gas like nitrogen or argon before and during your experiment.
-
Consider adding a small amount of an antioxidant, such as butylated hydroxytoluene (BHT), if it does not interfere with your downstream applications.
-
Use high-purity solvents to minimize the presence of metal ion contaminants.
-
-
-
Possible Cause 2: Incompatibility with Buffer Components. Certain buffer species can catalyze the degradation of susceptible compounds.
-
Troubleshooting Steps:
-
If using a phosphate buffer, be aware that phosphate ions can sometimes act as catalysts for hydrolysis.
-
Try switching to a different, non-participating buffer system like HEPES or MOPS to see if stability improves.
-
-
Problem 2: I am observing unexpected or tailing peaks in my HPLC analysis of a stability study sample.
-
Possible Cause 1: Formation of Degradation Products. The new peaks are likely degradation products that have formed during the stability study.
-
Troubleshooting Steps:
-
If using a mass spectrometer, determine the mass-to-charge ratio (m/z) of the unknown peaks to gain information about their structure.
-
Perform a forced degradation study (see Experimental Protocols section) to intentionally generate degradation products. Comparing the retention times of the peaks from the forced degradation study with your stability sample can help in the tentative identification of the degradants.
-
-
-
Possible Cause 2: Secondary Interactions with the HPLC Column. Peak tailing for basic compounds like some benzenesulfonamides can be caused by interactions with residual silanol groups on the silica-based column.[12]
-
Troubleshooting Steps:
-
Adjust the pH of the mobile phase. Lowering the pH (e.g., to pH 3) can protonate the silanol groups and reduce these secondary interactions.[12]
-
Add a competitive base, such as triethylamine (TEA), to the mobile phase to block the active silanol sites.
-
Use a column with end-capping or a different stationary phase that is less prone to such interactions.
-
-
Quantitative Data on Benzenesulfonamide Stability
The stability of benzenesulfonamide compounds is highly dependent on their specific structure and the experimental conditions. The following tables provide some representative quantitative data.
Table 1: Effect of pH on the Hydrolysis Half-life (t½) of Selected Sulfonamides at 25°C
| Sulfonamide | pKa | pH 4 | pH 7 | pH 9 | Reference(s) |
| Sulfadiazine | 6.48 | >1 year | >1 year | >1 year | [5] |
| Sulfamethoxazole | 5.7 | Stable | Stable | Stable | [5] |
| Sulfamethizole | 5.5 | Stable | Stable | Stable | [5] |
| Sulfaguanidine | - | >1 year | Stable | Stable | [5] |
Note: "Stable" or ">1 year" indicates a hydrolysis rate of ≤10% over the study period, leading to a calculated half-life of over a year.[5]
Table 2: Photodegradation Rates of Selected Sulfonamides in Aqueous Solution
| Compound | Light Source | pH | Rate Constant (k) | Half-life (t½) | Reference(s) |
| Sulfadiazine | UV (365 nm) | 6.98 | - | 9.76 min | [7] |
| Sulfadiazine | UV/O₃ | 7.0 | - | < 7 min | [13] |
| Sulfamethoxazole | UV/Na₂S₂O₈ | - | 0.0283 min⁻¹ | - | [14] |
| Sulfadiazine | UV/Na₂S₂O₈ | - | 0.0245 min⁻¹ | - | [14] |
| Sulfathiazole | UV/H₂O₂ | - | - | - | [14] |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
This protocol is a general guideline for conducting a forced hydrolysis study to identify potential degradation products and assess the stability of a benzenesulfonamide compound at different pH values.
-
Preparation of Stock Solution: Prepare a stock solution of the benzenesulfonamide compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
Preparation of Stress Solutions:
-
Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl to achieve a final drug concentration of about 100 µg/mL.
-
Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH to achieve a final drug concentration of about 100 µg/mL.
-
Neutral Hydrolysis: Add an aliquot of the stock solution to purified water to achieve a final drug concentration of about 100 µg/mL.
-
-
Incubation: Incubate the stress solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24-48 hours). A control sample of the drug in the same solvent system should be kept at a lower temperature (e.g., 4°C) to serve as a baseline.
-
Sample Collection and Neutralization: At various time points (e.g., 0, 4, 8, 24, 48 hours), withdraw an aliquot from each stress solution.
-
For the acidic sample, neutralize it with an equivalent amount of 0.1 M NaOH.
-
For the basic sample, neutralize it with an equivalent amount of 0.1 M HCl.
-
-
Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of the parent compound remaining and to detect the formation of degradation products. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[15][16]
Protocol 2: Photostability Testing of a Benzenesulfonamide Solution
This protocol follows the principles outlined in the ICH Q1B guideline for photostability testing.[8][15]
-
Sample Preparation: Prepare a solution of the benzenesulfonamide compound in a suitable solvent at a known concentration. Transfer the solution to chemically inert, transparent containers (e.g., quartz cuvettes or clear glass vials).
-
Control Sample: Prepare an identical sample that will serve as a "dark control." Wrap this sample completely in aluminum foil to protect it from light.
-
Light Exposure: Place the test and dark control samples in a photostability chamber. The chamber should be equipped with a light source that provides a combination of visible and UV light. According to ICH guidelines, the samples should be exposed to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[15]
-
Temperature Control: Maintain a constant temperature within the chamber to minimize thermal degradation.
-
Sample Analysis: After the exposure period, analyze both the light-exposed and dark control samples using a validated stability-indicating HPLC method.
-
Evaluation: Compare the chromatograms of the exposed sample, the dark control, and an unexposed control sample. Any new peaks in the exposed sample that are not present in the dark control are likely photodegradation products. The percentage of degradation due to light can be calculated by comparing the peak area of the parent compound in the exposed and dark control samples.
Visualizations
Degradation Pathways and Experimental Workflow
Caption: Generalized Hydrolysis Pathway of Benzenesulfonamides.
Caption: Common Photodegradation Pathways for Sulfonamides.[9]
Caption: General Workflow for a Benzenesulfonamide Stability Study.
References
- 1. Acetazolamide - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. atlas-mts.com [atlas-mts.com]
- 8. Half-life, apparent volume of distribution and protein-binding for some sulphonamides in cows - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. database.ich.org [database.ich.org]
- 15. researchgate.net [researchgate.net]
- 16. ema.europa.eu [ema.europa.eu]
Technical Support Center: Improving the Aqueous Solubility of 4-amino-N-cyclopropylbenzenesulfonamide
For researchers, scientists, and drug development professionals, enhancing the aqueous solubility of promising compounds like 4-amino-N-cyclopropylbenzenesulfonamide is a critical step in preclinical development. Poor solubility can hinder formulation, bioavailability, and ultimately, therapeutic efficacy. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during solubility enhancement experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound expected to have low aqueous solubility?
A1: The limited aqueous solubility of this compound is primarily due to its molecular structure. The presence of a hydrophobic benzene ring and a cyclopropyl group contributes to its low affinity for water. While the amino and sulfonamide groups offer some polarity, the nonpolar characteristics of the rest of the molecule are dominant, leading to poor dissolution in aqueous media.[1][2]
Q2: What are the primary strategies for increasing the aqueous solubility of my compound?
A2: A variety of physical and chemical modification strategies can be employed. The most common and effective techniques include:
-
pH Adjustment/Salt Formation: Ionizing the weakly acidic sulfonamide group to form a more soluble salt.[1]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that encapsulate the hydrophobic drug molecule.[1]
-
Solid Dispersion: Dispersing the drug in a hydrophilic carrier matrix to improve wettability and dissolution rate.[1][3]
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.[1]
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area-to-volume ratio, which can enhance the dissolution rate.[1]
-
Prodrug Approach: Synthesizing a more water-soluble derivative that converts back to the active parent drug in the body.
-
Co-crystallization: Forming a crystalline structure with a co-former molecule to alter the physicochemical properties of the drug.
Q3: How do I select the most appropriate solubility enhancement technique?
A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the desired dosage form, and the intended application. A logical workflow can help guide your decision-making process. For instance, if the compound is ionizable, salt formation is often a primary consideration. For neutral compounds, complexation or solid dispersion may be more suitable.
Caption: A decision workflow for selecting a solubility enhancement strategy.
Troubleshooting Guides
Issue 1: Inconsistent solubility results with pH adjustment.
-
Problem: You are attempting to form a salt by adjusting the pH, but the solubility measurements are not reproducible.
-
Possible Causes & Solutions:
-
Buffer Capacity: The buffer used may have insufficient capacity to maintain the desired pH upon addition of the compound.
-
Solution: Use a buffer with a higher concentration or a different buffer system with a pKa closer to the target pH.
-
-
Common Ion Effect: The buffer may contain an ion that is the same as the counter-ion of the drug salt, which can suppress solubility.
-
Solution: If possible, use a buffer system that does not share a common ion with the drug salt.
-
-
Metastable Forms: The solid form of the compound may be converting to a less soluble polymorph or the free acid/base form at the adjusted pH.
-
Solution: Characterize the solid form after the experiment using techniques like X-ray powder diffraction (XRPD) to check for any changes in crystallinity.
-
-
Issue 2: Cyclodextrin complexation does not significantly improve solubility.
-
Problem: You have prepared an inclusion complex with a cyclodextrin, but the aqueous solubility has not increased as expected.
-
Possible Causes & Solutions:
-
Incorrect Cyclodextrin Type: The size of the cyclodextrin cavity may not be suitable for encapsulating this compound.
-
Solution: Screen different types of cyclodextrins (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin, methyl-β-cyclodextrin) to find the best fit.
-
-
Suboptimal Stoichiometry: The molar ratio of the drug to the cyclodextrin may not be optimal for complex formation.
-
Solution: Experiment with different molar ratios (e.g., 1:1, 1:2, 2:1) to determine the ideal stoichiometry.
-
-
Inefficient Complexation Method: The method used to prepare the complex may not be efficient.
-
Solution: Try different preparation methods such as kneading, co-precipitation, or freeze-drying and compare the resulting solubility.
-
-
Issue 3: The solid dispersion is not stable and recrystallizes over time.
-
Problem: You have prepared an amorphous solid dispersion, but the compound crystallizes during storage, leading to a loss of the solubility advantage.
-
Possible Causes & Solutions:
-
Incompatible Carrier: The chosen hydrophilic carrier may not be compatible with the drug, leading to phase separation and crystallization.
-
Solution: Screen different carriers such as polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), or polyethylene glycol (PEG) to find a compatible one.
-
-
High Drug Loading: The concentration of the drug in the carrier may be too high, exceeding the saturation point and promoting crystallization.
-
Solution: Prepare solid dispersions with different drug-to-carrier ratios to find the highest stable drug loading.
-
-
Moisture Absorption: Amorphous systems are often hygroscopic, and absorbed moisture can act as a plasticizer, increasing molecular mobility and facilitating crystallization.
-
Solution: Store the solid dispersion in a desiccator or under controlled humidity conditions.
-
-
Data Presentation: Quantitative Solubility Enhancement
The following tables summarize representative quantitative data for the solubility enhancement of various sulfonamides using different techniques. Note: This is illustrative data, and the specific values for this compound should be determined experimentally.
| Table 1: Solubility Enhancement of Sulfonamides using Co-solvents | |||
| Sulfonamide | Co-solvent | Concentration (% v/v) | Solubility Increase (Fold) |
| Sulfadiazine | Propylene Glycol | 40 | 15 |
| Sulfamethoxazole | Ethanol | 50 | 25 |
| Sulfisomidine | Dioxane | 50 | >100 |
| Table 2: Solubility Enhancement of Sulfonamides using Cyclodextrin Complexation | |||
| Sulfonamide | Cyclodextrin | Molar Ratio (Drug:CD) | Solubility Increase (Fold) |
| Sulfadiazine | Hydroxypropyl-β-CD | 1:1 | 8 |
| Sulfamethoxazole | Methyl-β-CD | 1:1 | 12 |
| Sulfathiazole | β-CD | 1:1 | 5 |
| Table 3: Solubility Enhancement of Sulfonamides using Solid Dispersion | |||
| Sulfonamide | Carrier | Method | Solubility Increase (Fold) |
| Sulfadiazine | PEG 4000 | Solvent-molten | 17 |
| Sulfathiazole | Urea | Eutectic Mixture | - |
| Celecoxib | PVP K30 | Spray Drying | 20 |
Experimental Protocols
Protocol 1: Salt Formation
This protocol describes a general method for preparing a sodium salt of a sulfonamide to enhance its aqueous solubility.[1]
Caption: A workflow for the preparation of a sulfonamide sodium salt.
Methodology:
-
In a reaction vessel equipped with a stirrer, combine the solid sulfonamide, solid sodium hydroxide, and water. A typical weight ratio is 0.7-1.3 parts sulfonamide to 0.17-0.22 parts sodium hydroxide and 0.4-0.8 parts water.[1]
-
Heat the mixture to 80-110°C while stirring until all solids have completely dissolved.[1]
-
Continue heating to distill off the water until the mixture is dry.[1]
-
Further heat the solid residue until it forms a fine powder.[1]
-
Discharge the powder from the reaction vessel and dry it under vacuum to obtain the final sulfonamide sodium salt.[1]
Protocol 2: Cyclodextrin Complexation
This protocol outlines the preparation of a sulfonamide-cyclodextrin inclusion complex to improve solubility.[1]
Caption: A workflow for preparing a sulfonamide-cyclodextrin inclusion complex.
Methodology:
-
Prepare an aqueous solution containing the sulfonamide drug and the chosen cyclodextrin (e.g., β-cyclodextrin or methyl-β-cyclodextrin) in a 1:1 molar ratio.[1]
-
Place the resulting solution in an ultrasonic bath for 1 hour to facilitate complex formation.[1]
-
Incubate the solution at 25°C in a thermostatic water bath for 48 hours.[1]
-
Freeze the solution at -40°C.[1]
-
Lyophilize the frozen solution using a freeze-dryer to obtain a solid powder of the inclusion complex.[1]
Protocol 3: Solid Dispersion by Solvent Evaporation
This protocol describes the preparation of a solid dispersion to enhance sulfonamide solubility.
References
Technical Support Center: Mitigating Off-Target Effects of 4-amino-N-cyclopropylbenzenesulfonamide
This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and minimizing off-target effects of the novel compound 4-amino-N-cyclopropylbenzenesulfonamide. Given the limited publicly available data for this specific molecule, this guide focuses on a general framework and established methodologies for characterizing any new small molecule inhibitor.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern for my experiments with this compound?
A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern because they can lead to misinterpretation of experimental results, where an observed phenotype may be due to an off-target effect rather than the inhibition of the intended target.[1] Furthermore, off-target binding can cause cellular toxicity and may complicate the translation of preclinical findings to clinical settings if the observed efficacy is not due to on-target activity.[1]
Q2: I am observing a cellular phenotype with this compound, but I am unsure of its primary target. How do I begin to identify potential on- and off-targets?
A2: For a novel compound, a multi-pronged approach is essential for target identification and deconvolution. This typically involves a combination of computational and experimental methods.
-
Computational Prediction: In silico methods can predict potential protein targets based on the chemical structure of this compound by comparing it to databases of known drug-target interactions.[2][3][4] These predictions can help generate initial hypotheses.
-
Biochemical Screening: Broad screening against panels of purified proteins (e.g., kinase panels, receptor panels) can identify direct binding interactions and determine the compound's selectivity profile.[5]
-
Chemical Proteomics: Techniques like affinity chromatography coupled with mass spectrometry can identify proteins from cell lysates that directly bind to an immobilized version of your compound.[1][6][7]
Q3: How can I experimentally validate that the observed phenotype is due to the intended "on-target" effect of this compound?
A3: Validating on-target effects is crucial. Several strategies can be employed:
-
Genetic Target Validation: Use techniques like CRISPR-Cas9 or siRNA to knock down or knock out the putative target protein.[8] If the phenotype of the genetic perturbation matches the phenotype of compound treatment, it strengthens the evidence for on-target activity.
-
Rescue Experiments: In a system where the target is knocked down or knocked out, expressing a version of the target that is resistant to your compound should "rescue" the phenotype, meaning the cells no longer respond to the compound in the same way.
-
Use of Structurally Unrelated Inhibitors: If other known inhibitors with different chemical structures that target the same protein produce the same phenotype, it is less likely that the observed effect is due to a shared off-target.[1]
Q4: What are some initial steps to take if I suspect the effects of this compound are due to off-target interactions?
A4: If you suspect off-target effects, consider the following:
-
Dose-Response Analysis: Perform a careful dose-response curve. Off-target effects are often more pronounced at higher concentrations. Use the lowest effective concentration that produces the desired on-target effect.
-
Use of a Negative Control: Synthesize a close chemical analog of this compound that is inactive against the intended target.[1] If this negative control compound does not produce the same phenotype, it suggests the effect is not due to general chemical properties or toxicity.
-
Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding of your compound to the intended target in intact cells by measuring changes in the target protein's thermal stability.
Troubleshooting Guide
This guide addresses common issues that may arise from off-target effects during your experiments with this compound.
| Issue | Possible Cause | Troubleshooting Steps | Expected Outcome |
| High levels of cytotoxicity observed at effective concentrations. | 1. Off-target inhibition of essential proteins. 2. Compound precipitation in media. | 1. Perform a broad off-target screening panel (e.g., kinome scan, safety panel) to identify unintended targets. 2. Test structurally unrelated inhibitors of the primary target. 3. Check the compound's solubility in your cell culture media and use a vehicle control. | 1. Identification of unintended targets that may be responsible for cytotoxicity. 2. If cytotoxicity persists with other inhibitors, it may be an on-target effect. 3. Prevention of non-specific effects due to compound precipitation. |
| Inconsistent or unexpected experimental results. | 1. Activation of compensatory signaling pathways. 2. Cell line-specific off-target effects. 3. Compound instability. | 1. Use Western blotting or phospho-proteomics to probe for the activation of known compensatory pathways. 2. Test the compound in multiple, distinct cell lines. 3. Verify the stability of the compound in your experimental conditions over time (e.g., using HPLC). | 1. A clearer understanding of the cellular response to target inhibition. 2. Distinguishing between general and cell-type-specific off-target effects. 3. Ensuring the observed effects are due to the compound itself and not its degradation products. |
| Discrepancy between biochemical potency and cellular activity. | 1. Poor cell permeability of the compound. 2. Rapid metabolism or efflux of the compound from cells. | 1. Perform cell permeability assays (e.g., PAMPA). 2. Measure the intracellular concentration of the compound over time. 3. Consider using efflux pump inhibitors to see if cellular potency increases. | 1. Understanding if the compound is reaching its intracellular target. 2. Correlating intracellular compound concentration with the observed cellular phenotype. |
Experimental Workflow and Protocols
Overall Workflow for Characterizing a Novel Compound
The following diagram outlines a comprehensive workflow for identifying the primary target and potential off-targets of this compound and mitigating its off-target effects.
Hypothetical Signaling Pathway: On- vs. Off-Target Effects
This diagram illustrates how this compound could affect a signaling pathway through both on-target and off-target inhibition.
Key Experimental Protocols
1. Western Blotting for Pathway Analysis
-
Objective: To assess the phosphorylation status of the intended target and key proteins in related signaling pathways upon treatment with this compound.
-
Methodology:
-
Cell Treatment: Plate cells and allow them to adhere. Treat cells with varying concentrations of this compound and a vehicle control (e.g., DMSO) for different time points.
-
Lysate Preparation: Wash cells with cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein from each sample on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% BSA or milk in TBST for 1 hour. Incubate the membrane with primary antibodies against the phosphorylated and total forms of the target protein and suspected off-target pathway proteins (e.g., Akt, ERK) overnight at 4°C.
-
Detection: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an ECL substrate and an imaging system.
-
Analysis: Quantify the band intensities. Normalize the phosphorylated protein levels to the total protein levels for each target.
-
2. Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of this compound to its target protein in intact cells.
-
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Aliquot the treated cell suspensions and heat them at a range of different temperatures for a set time (e.g., 3 minutes).
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thaw cycles) and separate the soluble fraction from the precipitated protein aggregates by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein remaining in the supernatant at each temperature using Western blotting or other protein detection methods.
-
Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
-
3. Affinity Purification-Mass Spectrometry (AP-MS)
-
Objective: To identify proteins that directly bind to this compound.
-
Methodology:
-
Compound Immobilization: Synthesize an analog of this compound with a linker arm that can be covalently attached to beads (e.g., NHS-activated sepharose beads).
-
Lysate Incubation: Prepare a cell lysate and incubate it with the compound-conjugated beads and control beads (without the compound). A competition experiment, where the lysate is co-incubated with the beads and an excess of free compound, should also be performed.
-
Washing and Elution: Wash the beads extensively to remove non-specific binders. Elute the bound proteins from the beads.
-
Mass Spectrometry: Digest the eluted proteins with trypsin and analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify the proteins that are significantly enriched on the compound-conjugated beads compared to the control beads and whose binding is reduced in the competition experiment. These are high-confidence binding partners.
-
Troubleshooting Logic
This diagram provides a logical workflow for troubleshooting unexpected results.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 3. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical proteomics to identify molecular targets of small compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Different chemical proteomic approaches to identify the targets of lapatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
refining experimental protocols for 4-amino-N-cyclopropylbenzenesulfonamide
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals working with 4-amino-N-cyclopropylbenzenesulfonamide. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, purification, and application.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most prevalent synthetic pathway involves a two-step process. First, the amino group of a starting material like acetanilide is protected, often by acetylation. The resulting p-acetamidobenzene is then reacted with chlorosulfonic acid to yield 4-acetamidobenzenesulfonyl chloride. This intermediate is subsequently reacted with cyclopropylamine to form the N-cyclopropyl sulfonamide. The final step is the deprotection (hydrolysis) of the acetyl group to yield the desired this compound.
Q2: I am observing a low yield in the reaction between 4-acetamidobenzenesulfonyl chloride and cyclopropylamine. What are the potential causes?
A2: Low yields in this step can be attributed to several factors:
-
Moisture: 4-Acetamidobenzenesulfonyl chloride is highly sensitive to moisture and can hydrolyze back to the sulfonic acid, reducing the amount of reactant available for amidation.
-
Stoichiometry: An incorrect molar ratio of reactants can lead to incomplete conversion. A slight excess of cyclopropylamine is often used to ensure the complete consumption of the sulfonyl chloride.
-
Reaction Temperature: The reaction is typically carried out at a low temperature (e.g., 0-5 °C) to control its exothermicity and minimize side reactions. Allowing the temperature to rise can lead to the formation of undesired byproducts.
-
Base: A base, such as pyridine or triethylamine, is crucial to neutralize the HCl generated during the reaction. Insufficient base can halt the reaction.
Q3: What is the best method to purify the final product?
A3: Recrystallization is the most common and effective method for purifying this compound. The choice of solvent is critical. A common approach is to use a binary solvent system, such as ethanol/water or ethyl acetate/hexanes. The crude product is dissolved in the minimum amount of the hot solvent in which it is highly soluble, and then the anti-solvent (in which it is poorly soluble) is added dropwise until turbidity is observed. Slow cooling then allows for the formation of pure crystals.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H NMR and ¹³C NMR are essential for structural elucidation and confirmation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the compound. A well-developed method will show a single major peak for the pure product.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound, confirming its identity.
Q5: Are there any specific safety precautions I should take when working with the reagents for this synthesis?
A5: Yes, several reagents require careful handling. Chlorosulfonic acid is extremely corrosive and reacts violently with water, releasing toxic HCl gas.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1] 4-Acetamidobenzenesulfonyl chloride is also moisture-sensitive and an irritant.[1]
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol is a two-step synthesis starting from 4-acetamidobenzenesulfonyl chloride.
Step 1: Synthesis of 4-acetylamino-N-cyclopropylbenzenesulfonamide
-
In a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve cyclopropylamine (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add a base, such as pyridine (1.5 equivalents), to the stirred solution.[2]
-
Dissolve 4-acetamidobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the 4-acetamidobenzenesulfonyl chloride solution dropwise to the reaction mixture at 0 °C over a period of 20-30 minutes.[2]
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
Step 2: Hydrolysis of 4-acetylamino-N-cyclopropylbenzenesulfonamide
-
Once the reaction in Step 1 is complete, add aqueous hydrochloric acid (e.g., 6M HCl) to the reaction mixture.
-
Heat the mixture to reflux (approximately 80-90 °C) for 1-2 hours.
-
Monitor the deprotection by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then place it in an ice bath.
-
Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then dry it under vacuum.
Protocol 2: Purification by Recrystallization
-
Transfer the crude this compound to a clean Erlenmeyer flask.
-
Add a minimal amount of a suitable hot solvent (e.g., ethanol) to dissolve the solid completely.
-
While the solution is still hot, add a co-solvent in which the product is less soluble (e.g., water) dropwise until the solution becomes slightly cloudy.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold recrystallization solvent mixture.
-
Dry the crystals in a vacuum oven.
Protocol 3: Purity Analysis by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a mixture of acetonitrile and water with a small amount of an acid like formic acid for better peak shape. A common starting point is a 50:50 (v/v) mixture.
-
Standard Solution Preparation: Accurately weigh a small amount of the purified this compound and dissolve it in the mobile phase to prepare a standard solution of known concentration.
-
Sample Preparation: Prepare a sample of the synthesized compound for analysis by dissolving it in the mobile phase.
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is typically used.
-
Flow Rate: A flow rate of 1.0 mL/min is common.
-
Injection Volume: Inject 10-20 µL of the standard and sample solutions.
-
Detection: Use a UV detector set at a wavelength where the compound has maximum absorbance (this can be determined by a UV scan).
-
-
Analysis: Run the standard and sample solutions. The purity of the sample can be determined by comparing the peak area of the main peak in the sample chromatogram to the total area of all peaks.
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Low or No Yield of Product | Incomplete reaction. | Monitor the reaction progress using TLC to ensure it has gone to completion. Consider extending the reaction time or adding a slight excess of the amine. |
| Poor quality of starting materials. | Ensure that the 4-acetamidobenzenesulfonyl chloride is pure and dry, as it is sensitive to moisture.[2] | |
| Incorrect reaction temperature. | Maintain the recommended reaction temperature. For the amidation step, low temperatures (0-5 °C) are crucial. | |
| Presence of Multiple Spots on TLC | Formation of side products. | Control the stoichiometry of the reactants carefully. Add the sulfonyl chloride solution dropwise to the amine solution to minimize side reactions.[2] |
| Product degradation. | Ensure that the workup and purification conditions are not too harsh. Avoid prolonged exposure to strong acids or bases at high temperatures. | |
| Difficulty in Product Crystallization | Solution is too dilute or too concentrated. | If too dilute, carefully evaporate some of the solvent. If too concentrated, add a small amount of the primary solvent. |
| Incorrect solvent system. | Experiment with different solvent pairs for recrystallization (e.g., methanol/water, acetone/hexane). | |
| Presence of oily impurities. | Try to purify the crude product by flash column chromatography before attempting recrystallization. | |
| Broad or Tailing Peaks in HPLC | Inappropriate mobile phase pH. | Adjust the pH of the mobile phase. Adding a small amount of acid (e.g., formic or acetic acid) can often improve peak shape for amine-containing compounds. |
| Column degradation. | Ensure the mobile phase is compatible with the column. If necessary, use a new column. |
Data Presentation
Table 1: Physicochemical Properties of this compound and Related Analogs
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Calculated LogP |
| This compound | C₉H₁₂N₂O₂S | 212.27 | 0.8 |
| 4-amino-N-phenylbenzenesulfonamide | C₁₂H₁₂N₂O₂S | 248.30 | 1.5 |
| 4-amino-N-cyclohexylbenzenesulfonamide | C₁₂H₁₈N₂O₂S | 254.35 | 2.2 |
| 4-amino-N-(4-chlorophenyl)benzenesulfonamide | C₁₂H₁₁ClN₂O₂S | 282.75 | 2.7 |
Note: LogP values are estimations and can vary based on the calculation method.
Table 2: Example HPLC Method Parameters for Purity Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| UV Detection | 254 nm |
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting workflow for low product yield in sulfonamide synthesis.
Caption: Proposed mechanism of action: Competitive inhibition of Dihydropteroate Synthase by a sulfonamide.
References
interpreting unexpected results in assays with 4-amino-N-cyclopropylbenzenesulfonamide
Welcome to the technical support center for 4-amino-N-cyclopropylbenzenesulfonamide. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals interpret unexpected results in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: My compound precipitates out of solution when I dilute my DMSO stock into aqueous assay buffer. Why is this happening?
A1: This common issue is known as "antisolvent precipitation" or "crashing out".[1] Like many small molecule inhibitors, this compound is likely to have high solubility in organic solvents such as dimethyl sulfoxide (DMSO) but poor solubility in aqueous solutions. When a concentrated DMSO stock is rapidly diluted into a large volume of aqueous medium, the dramatic change in the solvent environment causes the compound to exceed its solubility limit and precipitate.[1]
Q2: How can compound precipitation affect my experimental results?
A2: Compound precipitation can significantly compromise the accuracy and reproducibility of your data. The actual concentration of the soluble, biologically active compound will be lower than intended, which can lead to an overestimation of IC50 values and unreliable dose-response curves.[1] Furthermore, the solid particles of the precipitate can cause physical stress to cells or interfere with assay readings, particularly those based on light absorbance or fluorescence.[1]
Q3: What is the maximum recommended final concentration of DMSO in cell-based assays?
A3: To minimize solvent-induced cytotoxicity, it is crucial to keep the final DMSO concentration as low as possible. A general guideline is to maintain the final concentration below 0.5%, with 0.1% or lower being ideal to prevent potential off-target effects on cellular functions.[1] It is essential to include a vehicle control (cell culture medium with the same final DMSO concentration as the test compound) in all experiments.[1]
Q4: I am observing unexpected cellular effects that do not seem to align with the known target of my compound. What could be the cause?
A4: Unexpected cellular effects may be due to off-target activities of the compound.[2] Small molecule inhibitors can bind to proteins other than their intended target, often due to structural similarities in the binding sites of different proteins. For kinase inhibitors, the conserved nature of the ATP-binding pocket is a frequent reason for off-target binding.[2] High compound concentrations and compound instability can also contribute to non-specific interactions.[2]
Troubleshooting Guides
Issue 1: Compound Solubility and Precipitation
If you are observing compound precipitation, consider the following troubleshooting steps:
-
Optimize DMSO Concentration: While DMSO is a common solvent, its final concentration in your assay should be carefully controlled.
-
Modify Dilution Method: Instead of a single large dilution, try a serial dilution approach to gradually introduce the compound to the aqueous environment.
-
Assess Solubility Limits: Determine the maximum soluble concentration of the compound in your specific assay medium.
Table 1: General Recommendations for DMSO Use in Cell-Based Assays
| Parameter | Recommendation | Rationale |
| Stock Concentration | 10-50 mM in 100% DMSO | Minimizes the volume of DMSO added to the final assay. |
| Final DMSO Concentration | ≤ 0.5% (v/v) | Reduces solvent-induced cytotoxicity. |
| Ideal Final DMSO Concentration | ≤ 0.1% (v/v) | Minimizes the risk of off-target cellular effects. |
| Vehicle Control | Always include | To assess the effect of the solvent on the experimental system.[1] |
Experimental Protocol: Determining Maximum Soluble Concentration
Objective: To find the highest concentration of this compound that remains soluble in the cell culture medium over the course of an experiment.
Materials:
-
10 mM stock solution of this compound in 100% DMSO.
-
Your specific cell culture medium (e.g., DMEM with 10% FBS), pre-warmed to 37°C.[3]
-
Sterile 96-well clear-bottom plate.[3]
-
Pipettes and sterile tips.
Methodology:
-
Prepare Serial Dilutions: Create a 2-fold serial dilution of your 10 mM DMSO stock solution to generate a range of intermediate concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[3]
-
Add to Media: In a 96-well plate, add 198 µL of your pre-warmed cell culture medium to each well.[3]
-
Transfer Compound: Add 2 µL of each DMSO dilution to triplicate wells. This will result in a 1:100 dilution and a final DMSO concentration of 1%. Include a "DMSO only" vehicle control.[3]
-
Mix and Incubate: Gently mix the plate and incubate under your standard cell culture conditions (e.g., 37°C, 5% CO2).[3]
-
Observe for Precipitation: Visually inspect the wells for any signs of cloudiness, turbidity, or crystal formation at multiple time points (e.g., 0, 2, 6, and 24 hours). A light microscope can be used for more sensitive detection.[3]
Diagram 1: Troubleshooting Workflow for Compound Precipitation
References
Technical Support Center: Minimizing Cytotoxicity of 4-amino-N-cyclopropylbenzenesulfonamide in Primary Cell Lines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-N-cyclopropylbenzenesulfonamide and aiming to minimize its cytotoxic effects in primary cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the potential cytotoxicity of sulfonamide compounds in primary cell lines?
A1: The cytotoxicity of sulfonamides can vary significantly based on their chemical structure. Some sulfonamide derivatives have been shown to exhibit cytotoxic effects against various cell lines, including cancer cells, while others demonstrate low toxicity. For instance, some novel sulfonamide hybrids have shown cytotoxic effects on fibroblast cell lines. It is crucial to experimentally determine the specific cytotoxicity of this compound in your primary cell line of interest.
Q2: How do I determine the optimal, non-toxic working concentration of this compound?
A2: A dose-response experiment is essential to determine the half-maximal inhibitory concentration (IC50) of the compound in your specific primary cell line. This involves treating the cells with a range of concentrations of the compound and measuring cell viability after a defined exposure time (e.g., 24, 48, or 72 hours). The results will allow you to select a working concentration that minimizes cytotoxicity while retaining the desired biological activity.
Q3: What are the common signs of cytotoxicity in primary cell cultures?
A3: Common indicators of cytotoxicity include:
-
A significant reduction in cell viability and proliferation.
-
Changes in cell morphology, such as rounding, detachment, or the appearance of vacuoles.
-
Increased presence of floating, dead cells in the culture medium.
-
Activation of apoptotic pathways, which can be detected by specific assays.
Q4: Could the solvent used to dissolve this compound be contributing to cytotoxicity?
A4: Yes, the solvent, most commonly dimethyl sulfoxide (DMSO), can be toxic to primary cells at certain concentrations. It is critical to keep the final concentration of DMSO in the cell culture medium as low as possible, typically below 0.5%, and to include a vehicle control (medium with the same concentration of DMSO but without the compound) in your experiments to account for any solvent-induced effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High cell death observed at all tested concentrations. | The compound is highly cytotoxic to the specific primary cell line. | Perform a broader dose-response experiment with much lower concentrations to find a non-toxic range. Consider reducing the exposure time. |
| The compound has poor solubility, leading to precipitation and non-specific toxicity. | Improve the solubility of the compound by optimizing the solvent, using a gentle warming step, or employing solubility enhancers. Ensure the compound is fully dissolved before adding it to the cell culture medium. | |
| Contamination of the cell culture. | Regularly check for signs of bacterial, fungal, or mycoplasma contamination.[1][2] If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. | |
| Inconsistent results between experiments. | Variability in cell seeding density. | Ensure a consistent number of viable cells are seeded in each well or flask. |
| Inaccurate compound dilutions. | Prepare fresh serial dilutions for each experiment and verify the concentrations. | |
| Fluctuation in incubator conditions (temperature, CO2, humidity). | Regularly monitor and calibrate the incubator to maintain stable conditions. | |
| No biological effect observed, even at high concentrations. | The compound may not be active in the chosen primary cell line. | Consider using a different cell line or a positive control compound known to elicit the expected effect. |
| The compound may have degraded in the culture medium. | Assess the stability of the compound in your cell culture medium over the course of the experiment. Consider replenishing the medium with a fresh compound at regular intervals for longer-term assays. |
Experimental Protocols
Protocol 1: Determination of IC50 using MTT Assay
This protocol outlines a general method for assessing the cytotoxicity of this compound.
1. Cell Seeding:
- Culture primary cells in a suitable medium.
- Seed the cells into a 96-well plate at a predetermined optimal density.
- Incubate for 24 hours to allow for cell attachment.
2. Compound Treatment:
- Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
- Perform serial dilutions of the compound in the cell culture medium to achieve a range of final concentrations. Include a vehicle control (medium with solvent) and a no-treatment control.
- Replace the medium in the 96-well plate with the medium containing the different compound concentrations.
- Incubate for a predetermined duration (e.g., 24, 48, or 72 hours).
3. Cell Viability Assessment:
- Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[3]
- Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[3]
- Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
4. Data Analysis:
- Calculate the percentage of cell viability relative to the untreated control cells.
- Plot the cell viability against the logarithm of the compound concentration.
- Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software.
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol helps to determine if cytotoxicity is mediated by apoptosis.
1. Cell Treatment:
- Seed primary cells in a suitable culture plate or flask.
- Treat the cells with this compound at concentrations around the IC50 value for the desired time.
- Include positive and negative controls.
2. Cell Staining:
- Harvest the cells (including any floating cells) and wash them with cold PBS.
- Resuspend the cells in Annexin V binding buffer.
- Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
- Incubate in the dark at room temperature for 15 minutes.
3. Flow Cytometry Analysis:
- Analyze the stained cells using a flow cytometer.
- Annexin V positive, PI negative cells are in early apoptosis.
- Annexin V positive, PI positive cells are in late apoptosis or necrosis.
- Annexin V negative, PI negative cells are viable.
Visualizations
Caption: Workflow for determining the cytotoxicity of a test compound.
Caption: A hypothetical signaling pathway for compound-induced apoptosis.
References
- 1. Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytotoxic Activity and Quantitative Structure Activity Relationships of Arylpropyl Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Technical Support Center: 4-amino-N-cyclopropylbenzenesulfonamide Synthesis
Welcome to the technical support center for the synthesis of 4-amino-N-cyclopropylbenzenesulfonamide. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their synthetic yield and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the standard synthetic route for this compound?
A1: The most common and established method is a two-step synthesis. The process begins with the reaction of 4-acetamidobenzenesulfonyl chloride with cyclopropylamine to form the N-acetyl protected intermediate. This is followed by an acidic hydrolysis step to remove the acetyl protecting group, yielding the final product, this compound.[1][2]
Q2: Why is my yield consistently low in the first step (sulfonylation of cyclopropylamine)?
A2: Low yields in the sulfonylation step are often attributed to the premature hydrolysis of the starting material, 4-acetamidobenzenesulfonyl chloride. This compound is highly reactive and sensitive to moisture, which converts it to the inactive 4-acetamidobenzenesulfonic acid.[3][4] To mitigate this, ensure all glassware is oven-dried, use anhydrous solvents, and handle the sulfonyl chloride in a moisture-free environment (e.g., under a nitrogen or argon atmosphere).
Q3: The deprotection (hydrolysis) step is not going to completion. How can I improve it?
A3: Incomplete hydrolysis can leave residual acetylated intermediate, complicating purification. To drive the reaction to completion, ensure a sufficient excess of strong acid (e.g., concentrated HCl) is used. The reaction mixture should be heated to reflux until all solid material has dissolved, followed by an additional period of reflux (e.g., 10-15 minutes) to ensure full conversion.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) is recommended to confirm the disappearance of the starting material.
Q4: What are the best practices for handling and storing 4-acetamidobenzenesulfonyl chloride?
A4: Due to its reactivity with water, 4-acetamidobenzenesulfonyl chloride should be stored in a tightly sealed container in a desiccator. When weighing and transferring the reagent, do so as quickly as possible to minimize exposure to atmospheric moisture.[1] Using a glove box or a nitrogen-purged bag is ideal. The reagent's purity is also critical; using freshly prepared or high-purity commercial material is recommended.[5]
Q5: What is a suitable solvent for the reaction between 4-acetamidobenzenesulfonyl chloride and cyclopropylamine?
A5: Anhydrous aprotic solvents are preferred to prevent hydrolysis of the sulfonyl chloride. Dichloromethane and chloroform are commonly used.[3] It is also common to include a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the hydrochloric acid (HCl) generated during the reaction.[6]
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis.
| Symptom / Observation | Potential Cause(s) | Recommended Actions & Solutions |
| Low or No Yield of Intermediate (N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide) | 1. Hydrolysis of 4-acetamidobenzenesulfonyl chloride: The starting material degraded due to moisture.[3][4] 2. Poor Quality Reagents: Impure sulfonyl chloride or cyclopropylamine. 3. Incorrect Stoichiometry: Insufficient cyclopropylamine or base. | 1. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Verify the purity of reagents via melting point or spectroscopy. Use fresh or newly opened reagents. 3. Use a slight excess (1.1-1.2 equivalents) of cyclopropylamine. Ensure at least one equivalent of a tertiary amine base (e.g., triethylamine) is present. |
| Final Product Contaminated with Acetylated Intermediate | Incomplete Hydrolysis: The deprotection step did not proceed to completion.[1] | 1. Increase the reflux time after all solids have dissolved. 2. Ensure a sufficient concentration and volume of acid (e.g., concentrated HCl) are used. 3. Monitor the reaction progress using TLC until the starting material spot is completely gone. |
| Formation of a Pasty or Unmanageable Reaction Mixture | Precipitation of Salts: The hydrochloride salt of the amine base or product may be crashing out of the solution. | 1. Add more anhydrous solvent to improve solubility. 2. Ensure efficient stirring to maintain a homogenous suspension. |
| Difficulty Purifying Final Product | Presence of Multiple Byproducts: Side reactions may be occurring due to incorrect temperature or reagent addition. Similar Polarity of Product and Impurities: Makes separation by chromatography or recrystallization difficult. | 1. Control the temperature during the addition of cyclopropylamine (e.g., use an ice bath). 2. For purification, try recrystallization from a different solvent system (e.g., ethanol/water). If necessary, use column chromatography with a carefully selected eluent system. |
Experimental Workflow and Key Pathways
The following diagrams illustrate the synthetic workflow, a troubleshooting decision tree, and the key chemical transformations.
Caption: Overall synthetic workflow for this compound.
Caption: Troubleshooting decision tree for diagnosing low synthetic yield.
Caption: Key reaction pathways in the sulfonylation step.
Detailed Experimental Protocols
Protocol 1: Synthesis of N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide (Intermediate)
-
Preparation: Add 4-acetamidobenzenesulfonyl chloride (1.0 eq) and anhydrous dichloromethane (DCM, approx. 10 mL per gram of sulfonyl chloride) to an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet.
-
Cooling: Cool the resulting suspension to 0 °C using an ice-water bath.
-
Reagent Addition: In a separate flask, dissolve cyclopropylamine (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Add this solution dropwise to the cooled sulfonyl chloride suspension over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by TLC (e.g., using 1:1 Hexane:Ethyl Acetate).
-
Work-up: Upon completion, wash the reaction mixture sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used directly in the next step or purified by recrystallization from ethanol.
Protocol 2: Synthesis of this compound (Final Product)
-
Setup: Place the crude N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide from the previous step into a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Hydrolysis: Add a mixture of concentrated hydrochloric acid and water (e.g., a 1:2 v/v mixture, sufficient to fully suspend the solid).
-
Heating: Heat the mixture to reflux (typically around 100-110 °C). Continue refluxing until all the solid dissolves completely, and then for an additional 15 minutes to ensure the reaction is complete.[1]
-
Cooling & Neutralization: Cool the reaction mixture to room temperature, then place it in an ice bath. Slowly neutralize the mixture by adding a saturated solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. Effervescence (CO₂ evolution) will occur.
-
Precipitation & Isolation: The final product should precipitate as a solid during neutralization. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with cold deionized water to remove any inorganic salts.
-
Purification: The crude product can be purified by recrystallization, typically from an ethanol/water mixture, to yield pure this compound. Dry the final product under vacuum.
References
- 1. theochem.mercer.edu [theochem.mercer.edu]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 121-60-8: 4-Acetamidobenzenesulfonyl chloride [cymitquimica.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Sulfonamide - Wikipedia [en.wikipedia.org]
Validation & Comparative
Comparative Efficacy of 4-amino-N-cyclopropylbenzenesulfonamide and Other Small Molecule Inhibitors in 3D Tumor Spheroid Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the potential biological effects of 4-amino-N-cyclopropylbenzenesulfonamide in three-dimensional (3D) cell cultures. Direct experimental data for this compound in 3D models is not currently available in published literature. However, based on its chemical structure and patent filings, it is classified as a potential Spleen Tyrosine Kinase (SYK) inhibitor. Therefore, this guide evaluates its theoretical efficacy by comparing it with established SYK inhibitors and another class of sulfonamides, the carbonic anhydrase (CA) inhibitors, for which 3D culture data is available.
Introduction to this compound
This compound is a sulfonamide-based compound. While its biological effects are not extensively documented in peer-reviewed literature, patent applications indicate its potential as a kinase inhibitor, specifically targeting SYK. SYK is a non-receptor tyrosine kinase involved in signal transduction pathways that regulate cell proliferation, differentiation, and survival, making it a target in various cancers and inflammatory diseases.
Comparative Analysis in 3D Spheroid Models
To contextualize the potential effects of this compound, we present data from studies on a known SYK inhibitor, BI-1002494, and two prominent carbonic anhydrase inhibitors, U-104 (also known as SLC-0111) and Acetazolamide, in 3D cancer cell culture models. These models, such as tumor spheroids, more closely mimic the in vivo tumor microenvironment compared to traditional 2D cell cultures.
Quantitative Data Summary
The following tables summarize the observed effects of the comparator compounds on the viability and growth of 3D tumor spheroids.
Table 1: Effects of SYK Inhibitor on 3D Spheroid Viability
| Compound | Cell Line | 3D Model | Assay | Endpoint | Result | Reference |
| BI-1002494 | GI-NETs (COLO320DM, GOT1) | Spheroids | CellTiter-Glo® 3D | Cell Viability | Dose-dependent reduction in viability | [1] |
Table 2: Effects of Carbonic Anhydrase Inhibitors on 3D Spheroid Viability and Growth
| Compound | Cell Line | 3D Model | Assay | Endpoint | Result | Reference |
| U-104 (SLC-0111) | Neuroblastoma (SH-EP) | Patient-Derived Organotypic Slices | Viability Assay | Cell Viability | Significant reduction in viability | [2][3] |
| U-104 (SLC-0111) | Triple-Negative Breast Cancer (4T1) | Spheroids | Fluorescence Microscopy | Doxorubicin Penetration | Enhanced doxorubicin delivery into spheroids at acidic pH | [4] |
| Acetazolamide | Bronchial Carcinoid (H-727, H-720) | Not specified (likely 2D) | AlamarBlue Assay | Cell Viability | Significant reduction in viability in combination with Sulforaphane | [5] |
| Acetazolamide | Colorectal Adenocarcinoma (SW620) | Not specified (likely 2D) | MTT Assay | Cell Viability | Dose-dependent reduction in viability | [6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments cited in the evaluation of small molecule inhibitors in 3D cultures.
3D Tumor Spheroid Formation (Hanging Drop Method)
-
Prepare a single-cell suspension of the desired cancer cell line in a complete culture medium.
-
Dispense 20 µL droplets of the cell suspension (typically 1,000-5,000 cells per droplet) onto the inside of a petri dish lid.
-
Invert the lid and place it over the bottom of the petri dish containing phosphate-buffered saline (PBS) to maintain humidity.
-
Incubate at 37°C and 5% CO₂ for 2-4 days to allow for spheroid formation.
-
Spheroids can then be harvested for subsequent assays.
3D Spheroid Viability Assay (CellTiter-Glo® 3D)
-
Transfer individual spheroids into the wells of an opaque-walled 96-well plate.
-
Add the desired concentration of the test compound (e.g., this compound, BI-1002494) to the wells.
-
Incubate for the desired treatment period (e.g., 72 hours).
-
Equilibrate the plate and its contents to room temperature for 30 minutes.
-
Add CellTiter-Glo® 3D Reagent to each well, equal to the volume of the cell culture medium.
-
Mix the contents on an orbital shaker for 5 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP, which is indicative of the number of viable cells.[7]
3D Spheroid Invasion Assay
-
Generate tumor spheroids as described above.
-
Embed the spheroids in an extracellular matrix (e.g., Matrigel®).[8]
-
Add the test compound to the culture medium surrounding the embedded spheroid.
-
Incubate and monitor the invasion of cells from the spheroid into the surrounding matrix over time using microscopy.
-
Quantify the area of invasion using image analysis software.[9][10]
Visualizing Signaling Pathways and Workflows
Diagrams created using Graphviz (DOT language) are provided below to illustrate the putative signaling pathway of this compound and a general experimental workflow for its evaluation.
Caption: Putative SYK signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for evaluating the biological effects of test compounds in 3D cultures.
References
- 1. Spleen tyrosine kinase (SYK) inhibition suppresses growth of gastrointestinal neuroendocrine tumor cells: a pilot study in two cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Perfusion-Based Bioreactor Culture and Isothermal Microcalorimetry for Preclinical Drug Testing with the Carbonic Anhydrase Inhibitor SLC-0111 in Patient-Derived Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Application of carbonic anhydrase inhibitors to increase the penetration of doxorubicin and its liposomal formulation into 2D and 3D triple negative breast cancer cell cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combination of carbonic anhydrase inhibitor, acetazolamide, and sulforaphane, reduces the viability and growth of bronchial carcinoid cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. sartorius.com [sartorius.com]
- 9. Three-Dimensional (3D) Tumor Spheroid Invasion Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. agilent.com [agilent.com]
Comparative Analysis of 4-amino-N-cyclopropylbenzenesulfonamide and Other Carbonic Anhydrase Inhibitors: A Guide for Researchers
This guide is intended for researchers, scientists, and drug development professionals interested in the field of carbonic anhydrase inhibition. It summarizes key quantitative data, details relevant experimental protocols, and provides visualizations to aid in understanding the complex relationships within this class of inhibitors.
Introduction to Carbonic Anhydrase and its Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1][2] These enzymes are involved in numerous physiological processes, including pH regulation, ion transport, and biosynthesis.[3][4] Consequently, inhibitors of carbonic anhydrase have found therapeutic applications in various conditions such as glaucoma, epilepsy, and more recently, as anticancer agents.[5][6]
The primary sulfonamides (R-SO₂NH₂) are a cornerstone class of carbonic anhydrase inhibitors. Their mechanism of action involves the coordination of the sulfonamide anion to the zinc ion within the enzyme's active site. The substituents on the aromatic ring of benzenesulfonamides play a crucial role in determining the inhibitory potency and isoform selectivity.
Quantitative Comparison of Inhibitory Activity
Although data for 4-amino-N-cyclopropylbenzenesulfonamide is absent, the following table presents the inhibition constants (Kᵢ) of the parent compound, 4-aminobenzenesulfonamide (sulfanilamide), and clinically used carbonic anhydrase inhibitors, Acetazolamide and Dorzolamide, against several human carbonic anhydrase (hCA) isoforms. This provides a baseline for understanding the potential inhibitory profile of N-substituted derivatives.
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| 4-aminobenzenesulfonamide | 250 | 150 | 35 | 4.5 |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| Dorzolamide | 800 | 3.5 | 54 | 480 |
Note: The Kᵢ values are compiled from various literature sources and are intended for comparative purposes. Actual values may vary depending on the specific experimental conditions.
Structure-Activity Relationship (SAR) Insights
The N-substitution on the sulfonamide group of 4-aminobenzenesulfonamide can significantly influence its inhibitory activity and selectivity. The cyclopropyl group in this compound introduces a small, rigid, and lipophilic moiety. Based on the general SAR of benzenesulfonamide inhibitors, this substitution could potentially:
-
Enhance binding affinity: The cyclopropyl group may engage in favorable hydrophobic interactions within the active site of certain CA isoforms.
-
Modulate isoform selectivity: The specific size and shape of the cyclopropyl group could favor binding to the active site of some CA isoforms over others, leading to a more selective inhibition profile.
Further experimental investigation is required to ascertain the precise effects of the N-cyclopropyl substitution.
Experimental Protocols
A common method for determining the inhibitory activity of compounds against carbonic anhydrase is the stopped-flow CO₂ hydration assay.
Stopped-Flow CO₂ Hydration Assay
Principle: This assay measures the ability of a compound to inhibit the CA-catalyzed hydration of carbon dioxide. The reaction is monitored by a change in pH, which is detected by a pH indicator.
Materials:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
Buffer solution (e.g., TRIS or HEPES)
-
pH indicator (e.g., phenol red)
-
CO₂-saturated water
-
Test inhibitor compound
-
Reference inhibitor (e.g., Acetazolamide)
-
Stopped-flow spectrophotometer
Procedure:
-
Enzyme and Inhibitor Preparation: Prepare stock solutions of the CA enzyme and the inhibitor in the appropriate buffer.
-
Reaction Mixture: In one syringe of the stopped-flow instrument, prepare a solution containing the CA enzyme, buffer, and pH indicator. In the other syringe, place the CO₂-saturated water.
-
Inhibitor Incubation: For inhibition studies, pre-incubate the enzyme with the desired concentration of the inhibitor for a specified period before the reaction.
-
Measurement: Rapidly mix the contents of the two syringes. The hydration of CO₂ to carbonic acid causes a pH drop, which is monitored by the change in absorbance of the pH indicator over time.
-
Data Analysis: The initial rate of the reaction is calculated from the slope of the absorbance change. The inhibition constant (Kᵢ) is determined by measuring the reaction rates at various inhibitor concentrations and fitting the data to the appropriate inhibition model.
Visualizing the Inhibition Pathway and Experimental Workflow
To better understand the concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, Molecular Docking Analysis, and Carbonic Anhydrase IX Inhibitory Evaluations of Novel N-Substituted-β-d-Glucosamine Derivatives that Incorporate Benzenesulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Carbonic anhydrase inhibitors with strong topical antiglaucoma properties incorporating a 4-(2-aminopyrimidin-4-yl-amino)-benzenesulfonamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide: 4-amino-N-cyclopropylbenzenesulfonamide and Acetazolamide in the Context of Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the well-established carbonic anhydrase inhibitor, acetazolamide, with the class of 4-aminobenzenesulfonamide derivatives, represented here by 4-amino-N-cyclopropylbenzenesulfonamide. This document is intended to support researchers in oncology and drug development by summarizing key experimental data, detailing relevant methodologies, and visualizing pertinent biological pathways and experimental workflows.
Executive Summary
Acetazolamide is a widely studied pan-carbonic anhydrase (CA) inhibitor that has shown modest anti-tumor effects in various cancer models. Its mechanism of action is primarily attributed to the inhibition of carbonic anhydrase isoforms, particularly CAIX and CAXII, which are overexpressed in many hypoxic tumors. This inhibition disrupts pH regulation, leading to intracellular acidification and a less favorable microenvironment for tumor growth and invasion.
4-aminobenzenesulfonamide and its derivatives represent a broad class of CA inhibitors. While specific experimental data for this compound in cancer cell lines is not extensively available in public literature, the structure-activity relationship of this class suggests potential for CA inhibition. This guide will, therefore, compare acetazolamide to the broader class of 4-aminobenzenesulfonamides, drawing on available data for representative molecules to infer the potential efficacy and mechanism of this compound.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory activity of acetazolamide against key human carbonic anhydrase (hCA) isoforms and its anti-proliferative effects on various cancer cell lines. Data for 4-aminobenzenesulfonamide derivatives are included where available to provide a basis for comparison.
Table 1: Inhibitory Activity (Kᵢ, nM) Against Human Carbonic Anhydrase Isoforms
| Compound | hCA I | hCA II | hCA IX | hCA XII |
| Acetazolamide | 250 | 12 | 25-30 | 5.7 |
| 4-aminobenzenesulfonamide (Sulfanilamide) | 2400 | 1800 | 38 | 4.5 |
| Representative 4-amino-N-substituted benzenesulfonamides | Variable | Variable | Variable | Variable |
Note: The inhibitory constants (Kᵢ) for 4-amino-N-substituted benzenesulfonamides can vary significantly based on the nature of the N-substituent. The data for 4-aminobenzenesulfonamide is provided as a parent compound for reference. Lower Kᵢ values indicate stronger inhibition.
Table 2: Anti-proliferative Activity (IC₅₀, µM) in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) |
| Acetazolamide | HT-29 | Colon Carcinoma | 53.78[1] |
| Hep-2 | Laryngeal Carcinoma | Showed viability reduction at 0.05 µM[2][3] | |
| T-47D | Breast Cancer | Did not show significant apoptosis induction[4] | |
| SH-SY5Y | Neuroblastoma | Reduced viability at 40 µM[5] | |
| Representative 4-aminobenzenesulfonamide derivatives | MDA-MB-231 | Breast Cancer | Variable, some derivatives show activity |
| MCF-7 | Breast Cancer | Variable, some derivatives show activity |
Note: The anti-proliferative activity of sulfonamides is cell-line dependent and influenced by factors such as the expression level of target CA isoforms.
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below to ensure reproducibility and facilitate objective comparison.
Cell Viability and Proliferation Assay (MTT Assay)
This protocol is used to determine the dose-dependent effect of a compound on cell growth.
-
Cell Culture: Cancer cell lines are seeded in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: The cells are treated with a range of concentrations of the test compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO).
-
Incubation: Plates are incubated for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well (final concentration of 0.5 mg/mL) and incubated for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The medium is removed, and an organic solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Measurement: The absorbance is measured using a plate reader at a wavelength of 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control, and IC₅₀ values are calculated by plotting cell viability against the log of the drug concentration.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay is used to quantify apoptosis and distinguish it from necrosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the test compound at various concentrations for a defined period.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold phosphate-buffered saline (PBS), and centrifuged.
-
Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Carbonic Anhydrase Activity Assay (Stopped-Flow CO₂ Hydration Assay)
This method measures the enzyme-catalyzed rate of CO₂ hydration to determine the inhibitory potency of compounds.
-
Enzyme and Inhibitor Preparation: A solution of the purified human carbonic anhydrase isoform is prepared in a suitable buffer. The inhibitor is dissolved in an appropriate solvent and diluted to various concentrations.
-
Reaction Initiation: The enzyme solution (with or without the inhibitor) is rapidly mixed with a CO₂-saturated buffer solution in a stopped-flow spectrophotometer.
-
pH Change Monitoring: The hydration of CO₂ produces protons, leading to a decrease in the pH of the solution. This pH change is monitored over time using a pH indicator dye (e.g., phenol red) by measuring the change in absorbance at a specific wavelength.
-
Data Analysis: The initial rates of the catalyzed reaction are determined in the presence and absence of the inhibitor. The inhibition constant (Kᵢ) is calculated by fitting the data to the appropriate inhibition model.
Mandatory Visualization
To visualize the biological context and experimental approaches, the following diagrams are provided.
Discussion and Conclusion
Acetazolamide, as a pan-CA inhibitor, has demonstrated anti-tumor activity in various preclinical models. Its efficacy is often linked to the expression of CAIX and the hypoxic status of the tumor. The combination of acetazolamide with conventional chemotherapies has also shown promise in enhancing treatment efficacy. For instance, in laryngeal carcinoma Hep-2 cells, combining acetazolamide with cisplatin resulted in synergistic effects on growth inhibition and apoptosis induction.[2][3]
The class of 4-aminobenzenesulfonamides forms the basis for many potent CA inhibitors. The structure-activity relationship studies on this scaffold have revealed that modifications to the amino group can significantly impact the inhibitory potency and isoform selectivity. While direct comparative data for this compound against acetazolamide in cancer cell lines is sparse, its structural features suggest it would function as a CA inhibitor. The cyclopropyl group is a lipophilic moiety that could influence cell permeability and binding within the hydrophobic pockets of the CA active site.
Future Directions: To provide a definitive comparison, further experimental studies are warranted. Specifically, the following experiments would be crucial:
-
In vitro CA inhibition assays: Determining the Kᵢ of this compound against a panel of CA isoforms (I, II, IX, XII) would establish its potency and selectivity profile in direct comparison to acetazolamide.
-
In vitro cancer cell line screening: Evaluating the anti-proliferative and pro-apoptotic effects of this compound across a panel of cancer cell lines with varying CAIX/XII expression levels would provide a clear picture of its potential as an anti-cancer agent.
-
In vivo studies: Should in vitro data prove promising, evaluation in xenograft models would be the next logical step to assess its anti-tumor efficacy and pharmacokinetic properties.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Combined treatment with acetazolamide and cisplatin enhances chemosensitivity in laryngeal carcinoma Hep-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. researchgate.net [researchgate.net]
- 5. Acetazolamide potentiates the anti-tumor potential of HDACi, MS-275, in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring Reproducibility in Carbonic Anhydrase Inhibition Studies: A Comparative Guide to 4-amino-N-cyclopropylbenzenesulfonamide and Alternatives
For Researchers, Scientists, and Drug Development Professionals
The reproducibility of experimental results is the cornerstone of scientific advancement. In the realm of drug discovery, particularly concerning enzyme inhibitors, meticulous attention to experimental detail and a thorough understanding of the compounds under investigation are paramount. This guide provides a comparative analysis of 4-amino-N-cyclopropylbenzenesulfonamide and other common carbonic anhydrase (CA) inhibitors, with a focus on ensuring the reproducibility of experimental findings. We present key data in a structured format, detail experimental protocols, and visualize relevant biological pathways and workflows to aid researchers in designing and interpreting their studies.
Performance Comparison of Carbonic Anhydrase Inhibitors
Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes, including pH regulation, CO2 transport, and bone resorption. Their inhibition has been a therapeutic target for a range of conditions such as glaucoma, epilepsy, and certain types of cancer. Benzenesulfonamides are a well-established class of CA inhibitors.[1]
| Compound | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Acetazolamide | 250 | 12 | 25 | 5.7 |
| 4-amino-N-phenylbenzenesulfonamide | - | - | - | - |
| 4-amino-N-benzylbenzenesulfonamide | - | - | - | - |
| 4-amino-N-cyclohexylbenzenesulfonamide | - | - | - | - |
Note: Specific Kᵢ values for the N-substituted 4-aminobenzenesulfonamides are not consistently reported across literature; however, the structural variations are presented to illustrate common alternative scaffolds.
Experimental Protocols for Reproducible Carbonic Anhydrase Inhibition Assays
To ensure the reproducibility of experiments involving this compound and its alternatives, standardized and well-documented protocols are essential. Below are detailed methodologies for the synthesis of a generic N-substituted 4-aminobenzenesulfonamide and for conducting a robust carbonic anhydrase inhibition assay.
Synthesis of N-Substituted 4-Aminobenzenesulfonamides
A general and reproducible method for the synthesis of N-substituted 4-aminobenzenesulfonamides involves the reaction of 4-acetylaminobenzenesulfonyl chloride with the desired primary or secondary amine, followed by deprotection of the amino group.
Materials:
-
4-Acetylaminobenzenesulfonyl chloride
-
Appropriate amine (e.g., cyclopropylamine)
-
Pyridine or other suitable base
-
Dichloromethane (DCM) or other appropriate solvent
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Standard laboratory glassware and equipment
Procedure:
-
Dissolve 4-acetylaminobenzenesulfonyl chloride (1 equivalent) in DCM.
-
Add the desired amine (1.1 equivalents) and pyridine (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with 1M HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting acetamide intermediate by silica gel column chromatography.
-
Dissolve the purified intermediate in a mixture of ethanol and concentrated HCl.
-
Reflux the mixture for 4-8 hours to effect deacetylation.
-
Cool the reaction mixture and neutralize with a base (e.g., NaOH) to precipitate the final product.
-
Filter, wash the solid with water, and dry to obtain the pure N-substituted 4-aminobenzenesulfonamide.
-
Characterize the final product by NMR, mass spectrometry, and melting point to ensure purity and confirm its identity.
Carbonic Anhydrase Inhibition Assay (Wilbur-Anderson Method)
This assay measures the time required for a CO₂-saturated solution to lower the pH of a buffer in the presence and absence of a carbonic anhydrase inhibitor.
Materials:
-
Human carbonic anhydrase (e.g., hCA II or hCA IX)
-
Tris buffer (20 mM, pH 8.3)
-
CO₂-saturated water (ice-cold)
-
This compound and other test inhibitors
-
Acetazolamide (as a positive control)
-
DMSO (for dissolving inhibitors)
-
pH meter with a microelectrode
-
Stir plate and small stir bars
-
Ice bath
Procedure:
-
Prepare a stock solution of the carbonic anhydrase enzyme in a suitable buffer and keep it on ice.
-
Prepare stock solutions of the test inhibitors and the positive control (Acetazolamide) in DMSO.
-
In a small, chilled reaction vessel, add the Tris buffer and a stir bar.
-
Place the vessel in an ice bath on a stir plate and allow the temperature to equilibrate to 0-4°C.
-
Add a specific volume of the enzyme solution to the buffer.
-
For inhibitor measurements, add a specific volume of the inhibitor stock solution to the buffer and enzyme mixture and incubate for a predefined period (e.g., 5 minutes) to allow for binding. For the uninhibited reaction, add the same volume of DMSO.
-
Initiate the reaction by adding a defined volume of ice-cold CO₂-saturated water.
-
Start a timer simultaneously and record the time it takes for the pH to drop from 8.3 to 6.3.[2]
-
Calculate the enzyme activity and the percentage of inhibition using the following formulas:
-
Enzyme Activity (Wilbur-Anderson Units) = (T₀ - T) / T
-
Where T₀ is the time for the uncatalyzed reaction (buffer and CO₂ water only) and T is the time for the enzyme-catalyzed reaction.
-
-
% Inhibition = [(Activity_uninhibited - Activity_inhibited) / Activity_uninhibited] * 100
-
-
To ensure reproducibility, perform all measurements in triplicate and include appropriate controls (no enzyme, no inhibitor). The coefficient of variation (%CV) for blank measurements should be ≤20%.[2]
Visualizing Experimental Workflows and Signaling Pathways
To further aid in the understanding and reproducibility of experiments, graphical representations of workflows and biological pathways are invaluable.
Carbonic Anhydrase Inhibition and its Impact on the Hypoxia-Inducible Factor-1 (HIF-1) Signaling Pathway
Carbonic anhydrase IX (CA IX) is a tumor-associated isoform that is often overexpressed in hypoxic tumors. Its activity contributes to the acidification of the tumor microenvironment, which promotes tumor progression and metastasis. Inhibition of CA IX can reverse this acidification and has been shown to impact the HIF-1 signaling pathway, a critical regulator of cellular response to hypoxia.[3][4]
By adhering to detailed protocols and understanding the broader biological context of the target enzyme, researchers can significantly enhance the reproducibility and impact of their experimental findings. This guide serves as a foundational resource for those working with this compound and other carbonic anhydrase inhibitors.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Enzymatic Assay of Carbonic Anhydrase for Wilbur-Anderson Units (EC 4.2.1.1) [sigmaaldrich.com]
- 3. A Cyclic Peptide Inhibitor of HIF-1 Heterodimerization That Inhibits Hypoxia Signaling in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HIF-1 and tumor progression: pathophysiology and therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming Target Engagement of 4-amino-N-cyclopropylbenzenesulfonamide with Thermal Shift Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming the direct interaction between a small molecule and its intended protein target within a cellular context is a critical step in drug discovery. This guide provides a comprehensive comparison of thermal shift assays for validating the target engagement of 4-amino-N-cyclopropylbenzenesulfonamide, a benzenesulfonamide derivative, with its putative targets, the carbonic anhydrases (CAs).
The benzenesulfonamide scaffold is a well-established pharmacophore known to inhibit carbonic anhydrases, a family of metalloenzymes crucial for various physiological processes, including pH regulation and CO₂ transport.[1][2] Dysregulation of CA activity is implicated in several diseases, making them attractive therapeutic targets. This guide will delve into the application of thermal shift assays to confirm the binding of this compound to CAs and compare this method with other biophysical techniques, supported by experimental data from closely related 4-aminobenzenesulfonamide derivatives.
Comparison of Target Engagement Assays
Several biophysical methods can be employed to quantify the interaction between a small molecule and its protein target. The choice of assay depends on factors such as throughput requirements, the need for purified protein, and the desired level of detail regarding the binding thermodynamics.
| Assay | Principle | Advantages | Limitations | Typical Quantitative Readout |
| Fluorescent Thermal Shift Assay (FTSA) / Differential Scanning Fluorimetry (DSF) | Ligand binding stabilizes the protein, leading to an increase in its melting temperature (Tm). This is monitored by a fluorescent dye that binds to exposed hydrophobic regions of the unfolding protein.[3][4] | High-throughput, cost-effective, does not require protein immobilization.[1][3] | Requires purified protein, indirect measurement of binding, potential for dye interference. | Change in melting temperature (ΔTm), Dissociation constant (Kd).[5] |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein within intact cells or cell lysates, resulting in less precipitation upon heating. The amount of soluble protein is quantified, typically by Western blot or other immunoassays. | Measures target engagement in a physiological context (intact cells), no need for protein purification, label-free for the compound. | Lower throughput for traditional Western blot-based detection, requires a specific antibody for the target protein. | Thermal shift (ΔTagg), Isothermal dose-response curves (EC₅₀). |
| Surface Plasmon Resonance (SPR) | Measures the change in refractive index at a sensor surface when a ligand in solution binds to an immobilized protein. | Real-time kinetics (association and dissociation rates), label-free for the analyte, high sensitivity.[6] | Requires protein immobilization which may affect its conformation, can be complex to set up and analyze. | Association rate constant (ka), Dissociation rate constant (kd), Dissociation constant (Kd).[6] |
| Isothermal Titration Calorimetry (ITC) | Directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction.[1][7] | Provides direct measurement of binding affinity, enthalpy (ΔH), and stoichiometry (n), label-free. | Requires large amounts of purified protein and ligand, lower throughput. | Dissociation constant (Kd), Enthalpy change (ΔH), Entropy change (ΔS), Stoichiometry (n).[8] |
Experimental Data for 4-Aminobenzenesulfonamide Derivatives
Table 1: Fluorescent Thermal Shift Assay (FTSA) Data for 4-Aminobenzenesulfonamide Derivatives against hCA Isoforms
| Compound | hCA Isoform | Melting Temperature (Tm) without Ligand (°C) | ΔTm with Ligand (°C) | Dissociation Constant (Kd) (µM) |
| 4-Aminobenzenesulfonamide | hCA I | 58.5 | 5.2 | 9.8 |
| hCA II | 64.2 | 8.1 | 0.7 | |
| hCA IX | 62.1 | 6.5 | 3.2 | |
| N-Aryl-β-alanine derivative 1 | hCA I | 58.5 | 4.8 | 12.5 |
| hCA II | 64.2 | 9.5 | 0.3 | |
| hCA XII | 61.8 | 7.1 | 1.85 | |
| Diazobenzenesulfonamide 2 | hCA I | 58.5 | 10.2 | 0.05 |
| hCA XIII | 60.3 | 9.8 | 0.08 |
Data is representative and compiled from studies on 4-aminobenzenesulfonamide derivatives.[1]
Table 2: Isothermal Titration Calorimetry (ITC) Data for 4-Aminobenzenesulfonamide Derivatives against hCA II
| Compound | Stoichiometry (n) | Dissociation Constant (Kd) (µM) | Enthalpy Change (ΔH) (kcal/mol) | Entropy Change (TΔS) (kcal/mol) |
| 4-Aminobenzenesulfonamide | 1.05 | 0.85 | -8.5 | -0.3 |
| N-Aryl-β-alanine derivative 1 | 0.98 | 0.28 | -9.2 | -0.5 |
| Diazobenzenesulfonamide 2 | 1.02 | 0.04 | -10.5 | -1.2 |
Data is representative and compiled from studies on 4-aminobenzenesulfonamide derivatives binding to hCA II.[1][7]
Experimental Protocols
Fluorescent Thermal Shift Assay (FTSA) Protocol
-
Protein and Compound Preparation: Prepare a stock solution of the purified carbonic anhydrase isoform in a suitable buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl). Prepare serial dilutions of this compound in the same buffer.
-
Assay Setup: In a 96-well or 384-well PCR plate, mix the protein solution, the fluorescent dye (e.g., SYPRO Orange), and either the compound or vehicle control (DMSO).
-
Thermal Denaturation: Place the plate in a real-time PCR instrument. Apply a thermal gradient, typically from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Data Acquisition: Monitor the fluorescence intensity at each temperature increment.
-
Data Analysis: Plot fluorescence intensity versus temperature to generate melting curves. The melting temperature (Tm) is the midpoint of the unfolding transition. The change in Tm (ΔTm) is calculated by subtracting the Tm of the protein with vehicle from the Tm of the protein with the compound. The dissociation constant (Kd) can be derived by fitting the ΔTm values at different compound concentrations to a binding isotherm.[5][9]
Cellular Thermal Shift Assay (CETSA) Protocol
-
Cell Culture and Treatment: Culture cells expressing the target carbonic anhydrase isoform to approximately 80% confluency. Treat the cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 1-2 hours) at 37°C.
-
Heat Shock: Harvest the cells, wash with PBS, and resuspend in a suitable buffer. Aliquot the cell suspension into PCR tubes. Heat the samples at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler, followed by immediate cooling on ice.
-
Cell Lysis and Fractionation: Lyse the cells using freeze-thaw cycles or a lysis buffer. Separate the soluble protein fraction (supernatant) from the precipitated proteins (pellet) by centrifugation.
-
Protein Quantification and Detection: Determine the protein concentration of the soluble fractions. Analyze the samples by Western blotting using a primary antibody specific for the target carbonic anhydrase isoform.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the normalized band intensity against the temperature to generate melting curves. A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement. Isothermal dose-response curves can be generated by plotting the band intensity at a single, optimized temperature against the compound concentration to determine the EC₅₀.
Visualizing Workflows and Pathways
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow of the Cellular Thermal Shift Assay (CETSA).
Signaling Pathway: Carbonic Anhydrase II Catalytic Cycle
Caption: Catalytic cycle of Carbonic Anhydrase II.
Signaling Pathway: Role of Carbonic Anhydrase IX in Tumor Microenvironment
Caption: Role of CAIX in the tumor microenvironment.
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anticonvulsant 4-aminobenzenesulfonamide derivatives with branched-alkylamide moieties: X-ray crystallography and inhibition studies of human carbonic anhydrase isoforms I, II, VII, and XIV - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sygnaturediscovery.com [sygnaturediscovery.com]
- 4. axxam.com [axxam.com]
- 5. Affinity and Selectivity of Protein–Ligand Recognition: A Minor Chemical Modification Changes Carbonic Anhydrase Binding Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biosensingusa.com [biosensingusa.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fluorescent thermal shift-based method for detection of NF-κB binding to double-stranded DNA - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to Structure-Activity Relationships of 4-Amino-N-cyclopropylbenzenesulfonamide Analogs as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the structure-activity relationships (SAR) of 4-amino-N-cyclopropylbenzenesulfonamide analogs as inhibitors of carbonic anhydrases (CAs). Benzenesulfonamides are a well-established class of potent CA inhibitors, and understanding the impact of structural modifications on their inhibitory activity is crucial for the design of novel and selective therapeutic agents. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important concepts to aid in research and drug development.
I. Comparative Analysis of Inhibitory Activity
The primary mechanism of action for benzenesulfonamide-based CA inhibitors involves the coordination of the sulfonamide group to the zinc ion within the enzyme's active site.[1] The potency and isoform selectivity are then modulated by the substituents on the aromatic ring and the sulfonamide nitrogen.[2]
Table 1: Inhibitory Activity (Ki, nM) of Representative Benzenesulfonamide Analogs against Human Carbonic Anhydrase Isoforms
| Compound | R1 | R2 | hCA I (Ki, nM) | hCA II (Ki, nM) | hCA IX (Ki, nM) | hCA XII (Ki, nM) | Reference |
| Acetazolamide (AAZ) | - | - | 250 | 12 | 25 | 5.7 | [3] |
| 4-Aminobenzenesulfonamide | H | H | 250 | 150 | - | - | [1] |
| Hypothetical N-Cyclopropyl Analog | H | Cyclopropyl | Predicted Moderate | Predicted Potent | Predicted Potent | Predicted Potent | - |
| 4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide | -H | H | 41.5 | 30.1 | 38.9 | 12.4 | [3] |
| 4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide | -H | H | 1500 | 755 | 1.5 | 0.8 | [3] |
| N-(4-sulfamoylphenyl)acetamide | -COCH3 | H | 1000 | 15 | 3.2 | 4.5 | [3] |
Note: Data for the hypothetical N-Cyclopropyl analog is an educated prediction based on general SAR trends, not experimental data. The table highlights how modifications to the 4-amino and N-sulfonamide positions significantly impact potency and selectivity.
Key SAR Observations:
-
The Unsubstituted 4-Amino Group: 4-Aminobenzenesulfonamide itself is a weak to moderate inhibitor of CAs.[1]
-
N-Substitution on the Sulfonamide: N-alkylation or N-arylation of the sulfonamide can influence inhibitory potency and isoform selectivity. The cyclopropyl group, being a small, rigid ring, is expected to fit well into the active site of several CA isoforms.
-
Substitution on the 4-Amino Group (The "Tail Approach"): Modification of the 4-amino group is a common strategy to enhance potency and achieve isoform selectivity.[1][2] Attaching various moieties (the "tail") allows for interactions with residues in the middle and outer regions of the active site, leading to tighter binding and discrimination between the highly similar active sites of different CA isoforms.
-
Importance of the Sulfonamide Moiety: The primary sulfonamide group is a critical zinc-binding group. N-substitution on the sulfonamide nitrogen generally leads to a decrease in potency, although some N-substituted sulfonamides have shown competitive inhibition.[4]
II. Experimental Protocols
A. General Synthesis of this compound Analogs
The synthesis of this compound analogs typically starts from 4-acetamidobenzenesulfonyl chloride.
Scheme 1: General Synthetic Route
References
- 1. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. N-Substituted sulfonamide carbonic anhydrase inhibitors with topical effects on intraocular pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of 4-amino-N-cyclopropylbenzenesulfonamide: A Comparative Analysis with Standard-of-Care Drugs
A comprehensive review of available scientific literature reveals a notable absence of published in vivo efficacy data for 4-amino-N-cyclopropylbenzenesulfonamide. At present, there are no publicly accessible studies detailing its performance in preclinical models, nor are there direct comparisons with current standard-of-care therapies for any specific indication. This lack of empirical data prevents the creation of a detailed comparative guide as requested.
For a robust comparison of a novel compound like this compound with established drugs, specific preclinical data is essential. This would typically include:
-
Quantitative Efficacy Data: Information on tumor growth inhibition, reduction in pathogen load, or other relevant pharmacological endpoints from animal studies.
-
Head-to-Head Comparative Studies: Direct experimental comparisons against standard-of-care drugs to determine relative potency and efficacy.
-
Detailed Experimental Protocols: Comprehensive descriptions of the methodologies used, including animal models, dosing regimens, and analytical techniques.
-
Mechanism of Action: Elucidation of the signaling pathways and molecular targets through which the compound exerts its effects.
Without this foundational in vivo data for this compound, a meaningful and objective comparison to standard-of-care drugs cannot be formulated. The following sections outline the type of information that would be necessary to construct such a guide.
Hypothetical Data Presentation for Future Studies
Should in vivo efficacy data for this compound become available, it would be presented in a structured format to facilitate clear comparison. An example of such a table is provided below, which could be populated with experimental findings.
Table 1: Illustrative Comparison of In Vivo Efficacy
| Compound | Animal Model | Indication | Dosing Regimen | Efficacy Endpoint (e.g., Tumor Growth Inhibition %) | Standard-of-Care Comparator | Efficacy of Standard-of-Care |
| This compound | Xenograft Mouse Model (e.g., A549) | Non-Small Cell Lung Cancer | Data Not Available | Data Not Available | Cisplatin | Data Not Available |
| This compound | Murine Infection Model (e.g., S. aureus) | Bacterial Infection | Data Not Available | Data Not Available | Vancomycin | Data Not Available |
Experimental Protocols: A Template for Future Research
The following outlines a general experimental protocol that would be necessary to evaluate the in vivo efficacy of this compound.
1. Animal Model:
-
For Oncology: Immunocompromised mice (e.g., NOD/SCID) subcutaneously implanted with human tumor cells (e.g., MCF-7 for breast cancer). Tumor volume would be monitored regularly.
-
For Infectious Disease: Specific pathogen-free mice infected with a clinically relevant bacterial or viral strain. The pathogen load in target organs would be quantified.
2. Dosing and Administration:
-
The compound would be formulated in a suitable vehicle.
-
Administration would be performed via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).
-
A dose-response study would be conducted to determine the optimal therapeutic dose.
3. Efficacy Evaluation:
-
Oncology: Tumor volumes would be measured periodically. At the end of the study, tumors would be excised and weighed.
-
Infectious Disease: Tissues would be harvested to determine the colony-forming units (CFUs) or viral titer.
4. Comparison with Standard-of-Care:
-
A control group would receive the standard-of-care drug for the specific indication at a clinically relevant dose.
-
The efficacy of this compound would be directly compared to that of the standard-of-care drug.
Visualizing Experimental Workflow
A diagram illustrating a typical in vivo efficacy study workflow is presented below. This visual representation clarifies the sequence of experimental steps.
Caption: A generalized workflow for an in vivo efficacy study.
While the chemical structure of this compound is defined, the absence of published in vivo efficacy studies makes it impossible to conduct a comparative analysis against standard-of-care drugs at this time. Further preclinical research is required to generate the necessary data to evaluate its therapeutic potential. Researchers and drug development professionals are encouraged to consult scientific databases for future publications on this compound.
A Comprehensive Review of 4-amino-N-cyclopropylbenzenesulfonamide and Its Derivatives as Carbonic Anhydrase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-amino-N-cyclopropylbenzenesulfonamide and its derivatives, focusing on their primary application as carbonic anhydrase (CA) inhibitors. This class of compounds has garnered significant interest for its potential therapeutic applications, ranging from antiglaucoma agents to anticancer therapies. This review summarizes key quantitative data on their inhibitory activity, provides detailed experimental methodologies for their synthesis and evaluation, and visualizes important concepts to aid in structure-activity relationship (SAR) understanding.
I. Comparative Analysis of Inhibitory Activity
The primary mechanism of action for this compound and its derivatives is the inhibition of carbonic anhydrases, a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of specific CA isozymes is a validated strategy for the treatment of various diseases.
The following tables summarize the inhibitory activity (Ki or IC50 values) of this compound and a selection of its derivatives against several human carbonic anhydrase (hCA) isozymes. Acetazolamide (AAZ), a clinically used pan-CA inhibitor, is included for comparison.
Table 1: Inhibitory Activity of 4-amino-N-substituted-benzenesulfonamides against hCA I and hCA II
| Compound | N-Substituent | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) |
| This compound | Cyclopropyl | Data not available | Data not available |
| Derivative 1 | 2-aminopyrimidin-4-yl | - | Low nM affinity |
| Derivative 2 | Branched alkylamide | - | Potent inhibition by some derivatives |
| Derivative 3 | Pyrazolecarboxamide | 6.2 - 3822 | 3.3 - 866.7 |
| Derivative 4 | Pyridazinecarboxamide | 6.2 - 839.7 | 3.3 - 76.3 |
| Acetazolamide (AAZ) | - | 250 | 12 |
Table 2: Inhibitory Activity against Tumor-Associated hCA IX and hCA XII
| Compound | N-Substituent | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |
| Derivative 3 | Pyrazolecarboxamide | 6.1 - 568.8 | 5.7 - 432.8 |
| Derivative 4 | Pyridazinecarboxamide | 6.1 - 568.8 | 5.7 - 432.8 |
| Acetazolamide (AAZ) | - | 25.8 | 5.7 |
II. Experimental Protocols
A. General Synthesis of 4-amino-N-substituted-benzenesulfonamides
The synthesis of 4-amino-N-substituted-benzenesulfonamides generally follows a common pathway, starting from 4-aminobenzenesulfonamide. The following is a representative protocol adapted from the literature for the synthesis of derivatives.
Materials:
-
4-aminobenzenesulfonamide
-
Appropriate alkyl or aryl halide (e.g., cyclopropyl bromide for the parent compound)
-
A suitable base (e.g., pyridine, triethylamine)
-
An appropriate solvent (e.g., acetone, dichloromethane)
Procedure:
-
Dissolve 4-aminobenzenesulfonamide in the chosen solvent.
-
Add the base to the reaction mixture.
-
Slowly add the alkyl or aryl halide to the solution at room temperature.
-
Stir the reaction mixture at room temperature or under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 4-amino-N-substituted-benzenesulfonamide.
-
Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
B. Carbonic Anhydrase Inhibition Assay
The inhibitory activity of the synthesized compounds against various carbonic anhydrase isozymes is typically determined using a stopped-flow CO₂ hydration assay or an esterase assay. The following is a general protocol for the esterase assay using p-nitrophenyl acetate (p-NPA) as a substrate.
Materials:
-
Purified human carbonic anhydrase isozymes (hCA I, II, IX, XII)
-
p-Nitrophenyl acetate (p-NPA) substrate solution
-
Tris-HCl buffer (pH 7.4)
-
The synthesized inhibitor compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor compounds in DMSO.
-
In a 96-well plate, add the Tris-HCl buffer, the enzyme solution, and the inhibitor solution to the respective wells. Include wells with no inhibitor as a control.
-
Pre-incubate the plate at room temperature for a short period to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding the p-NPA substrate solution to all wells.
-
Immediately measure the absorbance at 400 nm at regular intervals using a microplate reader to monitor the formation of p-nitrophenol.
-
Calculate the initial reaction rates from the linear portion of the absorbance versus time curves.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Convert IC50 values to Ki values using the Cheng-Prusoff equation.
III. Visualizations
A. Signaling Pathway and Mechanism of Action
The primary mechanism of action of sulfonamide-based carbonic anhydrase inhibitors involves the binding of the sulfonamide group to the zinc ion in the active site of the enzyme. This binding event blocks the access of the substrate (carbon dioxide) to the catalytic center, thereby inhibiting the enzyme's activity.
Caption: Mechanism of carbonic anhydrase inhibition by sulfonamides.
B. Experimental Workflow for Synthesis and Evaluation
The general workflow for the discovery and evaluation of novel 4-amino-N-substituted-benzenesulfonamide derivatives as carbonic anhydrase inhibitors is a multi-step process.
Caption: Workflow for inhibitor development.
C. Structure-Activity Relationship (SAR) Logic
The inhibitory potency and selectivity of 4-aminobenzenesulfonamide derivatives are highly dependent on the nature of the substituent at the N-position of the sulfonamide group.
Caption: Key factors in structure-activity relationships.
Safety Operating Guide
Navigating the Disposal of 4-amino-N-cyclopropylbenzenesulfonamide: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-amino-N-cyclopropylbenzenesulfonamide, ensuring compliance and minimizing risk.
Hazard Profile and Personal Protective Equipment (PPE)
Based on available safety data sheets, this compound is classified as a hazardous substance. Before handling, it is imperative to be aware of its potential hazards, which include skin, eye, and respiratory irritation.[1] Adherence to strict safety protocols, including the use of appropriate Personal Protective Equipment (PPE), is mandatory.
| PPE Category | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[2] |
| Skin Protection | Handle with chemical-impermeable gloves (e.g., nitrile) that have been inspected prior to use. Wear a lab coat or other protective clothing.[2][3] |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood.[3][4] If exposure limits are exceeded, a full-face respirator should be used.[2] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous chemical waste.[3] Under no circumstances should it be discharged into sewer systems or contaminate water, foodstuffs, or animal feed.[2]
1. Waste Segregation and Collection:
-
Waste Stream: This compound should be collected in a designated, clearly labeled, and sealed container for hazardous chemical waste.[2][3]
-
Incompatible Materials: Avoid mixing with non-halogenated waste streams unless specifically permitted by your institution's environmental health and safety (EHS) department. Keep separate from strong oxidizing agents, strong acids, and strong bases.[3][4]
2. Storage of Chemical Waste:
-
Location: Store the sealed waste container in a designated and secure satellite accumulation area within the laboratory.
-
Secondary Containment: The primary waste container should be placed within a larger, chemically resistant secondary container to prevent the release of material in case of a leak.
-
Environment: The storage area must be cool, dry, and well-ventilated.[4]
3. Arranging for Disposal:
-
Professional Disposal: The disposal of this compound must be conducted by a licensed chemical waste disposal company or through your institution's EHS department.[2][3]
-
Approved Methods: The recommended disposal methods are controlled incineration with flue gas scrubbing or removal to a licensed chemical destruction plant.[2]
-
Documentation: Ensure all required waste disposal forms are accurately completed as per institutional and regulatory guidelines.[3]
4. Handling Spills:
-
Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite to contain and collect the substance.[3] The collected material must then be placed in a sealed and labeled container for hazardous waste disposal.[2][3] Remove all sources of ignition and use non-sparking tools.[2][5]
-
Major Spills: In the event of a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[3]
Disposal of Contaminated Packaging
Contaminated packaging presents similar hazards to the chemical itself and must be handled accordingly.
-
Decontamination: Containers can be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous waste.
-
Disposal: Once decontaminated, the packaging can be punctured to prevent reuse and then disposed of in a sanitary landfill or through controlled incineration where permissible.[2] Alternatively, it may be offered for recycling or reconditioning.[2]
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 4-amino-N-cyclopropylbenzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, operational, and disposal information for handling 4-amino-N-cyclopropylbenzenesulfonamide, ensuring a secure laboratory environment. Adherence to these protocols is essential for minimizing exposure risks and promoting safe scientific practices.
Personal Protective Equipment (PPE)
To mitigate potential hazards, the following personal protective equipment is mandatory when handling this compound.[1] This guidance is based on established safety protocols for sulfonamide-containing compounds.
| Protection Type | Required Equipment | Specifications & Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields | Conforming to EN 166 (EU) or NIOSH (US) standards to prevent eye contact with dust or splashes.[1][2] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile) | Inspect gloves for integrity before each use. For handling hazardous drugs, double gloving is recommended (one pair under the gown cuff, one over).[1][2][3] |
| Body Protection | Fire/flame resistant and impervious clothing; Protective disposable gown | Gowns should be lint-free, low-permeability, with a solid front and long sleeves with tight-fitting cuffs to prevent skin contact.[1][2][3] |
| Respiratory Protection | Use of a chemical fume hood or a full-face respirator | A chemical fume hood is the primary engineering control. If exposure limits are exceeded or dust is generated outside a fume hood, a full-face respirator is required.[1][2][4] |
Operational Plan: Step-by-Step Handling Procedure
Strict adherence to the following steps is crucial for minimizing exposure and preventing contamination during the handling of this compound.
1. Preparation and Area Inspection:
-
Ensure a certified chemical fume hood is operational.[4]
-
Verify that an emergency eyewash station and safety shower are readily accessible.[2][5]
-
Clear the designated workspace of all non-essential items.
-
Assemble all necessary equipment, such as glassware, spatulas, and weighing paper, within the fume hood.
2. Weighing and Aliquoting (Solid Form):
-
All handling of the solid compound must be conducted within a certified chemical fume hood to control airborne particles.[4]
-
Wear all required PPE as detailed in the table above.
-
Use a dedicated spatula and weighing paper for the transfer.
-
Avoid the formation of dust during handling.[1]
-
Close the primary container tightly immediately after use.[1]
3. Dissolution and Handling (Liquid Form):
-
Conduct all dissolution procedures within the chemical fume hood.
-
Add the solvent to the solid compound slowly to avoid splashing.
-
If working with solutions, be mindful of potential splashes and wear appropriate eye protection.[2]
4. Post-Handling Procedures:
-
Thoroughly wash hands and any exposed skin with soap and water after handling is complete.[1][2]
-
Properly remove and dispose of gloves and any other contaminated disposable PPE in the designated hazardous waste container.[2]
-
Clean and decontaminate the work surface according to established laboratory procedures.
Disposal Plan
The disposal of this compound and any contaminated materials must be managed as hazardous waste to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation and Collection:
-
Solid Waste: Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.[6]
-
Liquid Waste (Solutions): Collect solutions containing the compound in a leak-proof, screw-capped container that is compatible with the solvent.
-
Labeling: Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "Waste this compound".[6] Do not use abbreviations.
2. Storage of Chemical Waste:
-
Store sealed waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure the storage area is cool, dry, and well-ventilated.[1]
3. Final Disposal:
-
The disposal of this chemical waste must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1]
-
Do not discharge the chemical or its containers to sewer systems or contaminate water, foodstuffs, or feed.[1]
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and proper disposal by a licensed hazardous waste contractor.[6]
4. Spill Management:
-
Minor Spills: In case of a small spill, use an inert absorbent material to contain and collect the substance. Place the absorbed material into a sealed, labeled container for hazardous waste disposal.
-
Major Spills: For a large spill, evacuate the area immediately and contact your institution's emergency response team and EHS department.[7]
Experimental Workflow
Caption: Workflow for handling this compound.
References
- 1. echemi.com [echemi.com]
- 2. benchchem.com [benchchem.com]
- 3. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 4. benchchem.com [benchchem.com]
- 5. fishersci.com [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
